Binospirone hydrochloride
Descripción
Propiedades
IUPAC Name |
8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4.ClH/c23-18-11-20(7-3-4-8-20)12-19(24)22(18)10-9-21-13-15-14-25-16-5-1-2-6-17(16)26-15;/h1-2,5-6,15,21H,3-4,7-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDYXFOPCMTXEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Binospirone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Binospirone hydrochloride, an anxiolytic agent of the azapirone class, exerts its therapeutic effects through a complex and nuanced mechanism of action primarily centered on the modulation of serotonergic and dopaminergic neurotransmitter systems. Unlike traditional anxiolytics such as benzodiazepines, binospirone does not interact with GABAergic pathways, contributing to its favorable side-effect profile, which is largely devoid of sedation, muscle relaxation, and dependence. This technical guide provides a comprehensive overview of the core molecular mechanisms of binospirone, presenting quantitative data on its receptor interactions, detailed experimental protocols for key assays, and visual representations of its signaling pathways and experimental workflows.
Core Pharmacological Profile: A Dual-Acting Agent
Binospirone's primary mechanism of action is characterized by its high affinity for and partial agonist activity at the serotonin 1A (5-HT1A) receptor.[1][2] Concurrently, it exhibits antagonist activity at dopamine D2-like receptors, with a notable affinity for D3 and D4 subtypes.[1][3] This dual action on two critical neurotransmitter systems underpins its anxiolytic properties.
Serotonergic System Modulation: 5-HT1A Partial Agonism
Binospirone functions as a partial agonist at 5-HT1A receptors.[1][2] This means it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, serotonin. Its effect is biphasic and location-dependent:
-
Presynaptic 5-HT1A Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the raphe nuclei, binospirone acts as a full agonist at these autoreceptors. This initially leads to a decrease in the firing rate of these neurons and a reduction in serotonin synthesis and release.
-
Postsynaptic 5-HT1A Receptors: In cortical and limbic brain regions, such as the hippocampus, binospirone acts as a partial agonist.
The anxiolytic effects of binospirone are thought to emerge from the complex interplay of these actions. The initial reduction in serotonergic neuronal firing is followed by a gradual desensitization of the presynaptic autoreceptors with chronic administration. This desensitization ultimately leads to a restoration and potential enhancement of serotonergic neurotransmission in key brain circuits involved in mood and anxiety.
Dopaminergic System Modulation: D2-like Receptor Antagonism
Binospirone also demonstrates a significant interaction with the dopaminergic system, acting as an antagonist at D2-like receptors.[1][3] While its affinity for D2 receptors is lower than for 5-HT1A receptors, it displays a notable affinity for D3 and D4 receptors.[1][3] The blockade of these receptors, particularly presynaptic D2 autoreceptors, is thought to contribute to its overall therapeutic profile, potentially by modulating dopamine turnover.
Quantitative Receptor Pharmacology
The affinity and functional potency of binospirone at its primary molecular targets have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: Binospirone Receptor Binding Affinities (Ki)
| Receptor Subtype | Ki (nM) | Species/Tissue/Cell Line | Radioligand | Reference |
| 5-HT1A | 4 - 78 | Primate Brain | Not Specified | [1] |
| Dopamine D2 | 484 | Primate Brain | Not Specified | [1] |
| Dopamine D3 | 98 | Primate Brain | Not Specified | [1] |
| Dopamine D4 | 29.2 | Primate Brain | Not Specified | [1] |
Table 2: Binospirone Functional Assay Potency (IC50 / EC50)
| Assay Type | Receptor | Potency (nM) | Cell Line/Tissue | Measurement | Reference |
| Radioligand Binding | 5-HT1A | IC50: 50 | Not Specified | Inhibition of Radioligand Binding | [4] |
| Functional Assay | 5-HT1A | EC50: 380 (Dorsal Raphe) | Rat Brain | Receptor Occupancy | [3] |
| Functional Assay | 5-HT1A | EC50: 1500 (Hippocampus) | Rat Brain | Receptor Occupancy | [3] |
| Tyrosine Hydroxylation Inhibition | 5-HT1A | EC50: 48,400 | Rat Striatum | Enzyme Inhibition | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by binospirone and the general workflows of the experimental protocols used to elucidate its mechanism of action.
Caption: Binospirone's dual action on presynaptic and postsynaptic 5-HT1A receptors.
Caption: Binospirone's antagonist activity at dopamine D2-like receptors.
Caption: General workflow for a radioligand binding assay.
Caption: General workflow for a cAMP-based functional assay.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the quantitative data tables.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To determine the affinity of binospirone for 5-HT1A and dopamine receptors.
-
Materials:
-
Receptor Source: Rat cortical membranes or cell lines (e.g., CHO or HEK293) recombinantly expressing the human receptor of interest.
-
Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]spiperone or [11C]raclopride for D2).
-
This compound: A range of concentrations.
-
Assay Buffer: Typically a Tris-HCl buffer with physiological pH and ionic strength.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
-
-
Protocol:
-
Membrane Preparation: Homogenize brain tissue or cultured cells in ice-cold buffer and centrifuge to pellet the membranes containing the receptors. Resuspend the pellet in fresh buffer.
-
Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand with varying concentrations of binospirone and the membrane preparation. Total binding is measured in the absence of a competing ligand, while non-specific binding is determined in the presence of a high concentration of a non-labeled selective ligand.
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the binospirone concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of binospirone that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6][7][8]
-
GTPγS Binding Assays
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by assessing the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.
-
Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of binospirone at 5-HT1A receptors.
-
Materials:
-
Receptor Source: Membranes from cells expressing the 5-HT1A receptor.
-
[35S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
GDP: To ensure G-proteins are in their inactive state at the start of the assay.
-
This compound: A range of concentrations.
-
Assay Buffer: Containing MgCl2 and other necessary ions.
-
-
Protocol:
-
Incubation: Incubate the cell membranes with GDP, varying concentrations of binospirone, and [35S]GTPγS.
-
Stimulation: The binding of an agonist to the receptor promotes the exchange of GDP for GTP on the Gα subunit. In this assay, [35S]GTPγS binds.
-
Separation and Quantification: Similar to the radioligand binding assay, separate the bound [35S]GTPγS from the free form via filtration and quantify the radioactivity.
-
Data Analysis: Plot the amount of [35S]GTPγS binding against the binospirone concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.[9]
-
cAMP Assays
This functional assay measures the downstream effect of GPCR activation on the intracellular second messenger, cyclic adenosine monophosphate (cAMP).
-
Objective: To assess the functional consequence of binospirone's interaction with Gi-coupled 5-HT1A receptors.
-
Materials:
-
Cell Line: A cell line (e.g., CHO-K1 or HEK293) stably or transiently expressing the 5-HT1A receptor.[10][11][12]
-
Forskolin: An adenylate cyclase activator used to stimulate cAMP production.
-
This compound: A range of concentrations.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or luciferase-based biosensors) are commonly used.[13][14]
-
-
Protocol:
-
Cell Culture and Plating: Culture the cells under appropriate conditions and seed them into multi-well plates.
-
Treatment: Pre-incubate the cells with varying concentrations of binospirone.
-
Stimulation: Add forskolin to the cells to stimulate adenylate cyclase and increase intracellular cAMP levels.
-
Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit. Since 5-HT1A receptors are Gi-coupled, agonist activation will inhibit adenylate cyclase, leading to a decrease in forskolin-stimulated cAMP levels.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the binospirone concentration to determine the IC50 value.[10][11][12][13][14]
-
In Vivo Receptor Occupancy using Positron Emission Tomography (PET)
PET imaging allows for the non-invasive quantification of receptor occupancy in the living brain.
-
Objective: To determine the in vivo occupancy of dopamine D2/D3 receptors by binospirone in humans.
-
Materials:
-
Human Subjects: Healthy volunteers.
-
PET Radiotracer: A radiolabeled ligand with high affinity for the target receptor, such as [11C]raclopride or [11C]-(+)-PHNO.
-
This compound: Administered orally at various doses.
-
PET Scanner.
-
-
Protocol:
-
Baseline Scan: A baseline PET scan is performed on each subject after injection of the radiotracer to determine the baseline receptor availability.
-
Drug Administration: Binospirone is administered orally at a specific dose.
-
Post-Dose Scan: A second PET scan is conducted at a time point corresponding to the peak plasma concentration of binospirone.
-
Image Acquisition and Analysis: Dynamic PET data are acquired and reconstructed. Regions of interest (ROIs) are drawn on the images, typically in areas with high receptor density (e.g., striatum for D2/D3 receptors) and a reference region with negligible receptor density (e.g., cerebellum).
-
Occupancy Calculation: The binding potential (BPND) of the radiotracer is calculated for both the baseline and post-dose scans. The percentage of receptor occupancy is then calculated as the percentage reduction in BPND after drug administration compared to baseline.[15][16][17][18][19]
-
Conclusion
The mechanism of action of this compound is multifaceted, involving a primary role as a 5-HT1A partial agonist and a secondary role as a dopamine D2-like receptor antagonist. This unique pharmacological profile distinguishes it from other anxiolytic agents and is responsible for its clinical efficacy and favorable tolerability. The quantitative data and experimental methodologies presented in this guide provide a detailed framework for understanding and further investigating the complex neuropharmacology of this important therapeutic agent. Future research may continue to explore the precise contributions of its various receptor interactions to its diverse clinical effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Region-specific changes in 5-HT(1A) receptor-activated G-proteins in rat brain following chronic buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra [moleculardevices.com]
- 12. promega.com [promega.com]
- 13. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
- 16. Imaging dopamine release with Positron Emission Tomography (PET) and (11)C-raclopride in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Serotonergic modulation of dopamine measured with [11C]raclopride and PET in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medrxiv.org [medrxiv.org]
- 19. PET analysis of human dopamine receptor subtypes using 11C-SCH 23390 and 11C-raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Binding Profile of Binospirone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binospirone hydrochloride (also known by its developmental code MDL 73,005EF) is a selective ligand for the serotonin 1A (5-HT1A) receptor. Structurally distinct from benzodiazepines and other classical anxiolytics, binospirone has a unique pharmacological profile. This technical guide provides a comprehensive overview of the in-vitro binding characteristics of binospirone, detailing its affinity for various neurotransmitter receptors, the experimental methodologies used to determine these properties, and the relevant cellular signaling pathways. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development in the fields of neuroscience and psychopharmacology.
Core Binding Profile: High Affinity and Selectivity for the 5-HT1A Receptor
This compound is characterized by its high affinity and remarkable selectivity for the 5-HT1A receptor. In-vitro radioligand binding studies have established it as a potent agent at this site, demonstrating significantly lower affinity for other monoamine and benzodiazepine receptors.
Quantitative Binding Data
| Receptor | Radioligand | Tissue Source | pIC50 | IC50 (nM) | Ki (nM) | Selectivity | Reference |
| 5-HT1A | [3H]-8-OH-DPAT | Rat Hippocampus | 8.6 | ~2.5 | Not explicitly stated | >100-fold vs. other monoamine & BZD receptors | [1] |
Note: The pIC50 of 8.6 corresponds to an IC50 value of approximately 2.5 nM. The Ki value would be calculated based on the concentration of the radioligand used in the assay via the Cheng-Prusoff equation. The selectivity of over 100-fold indicates that the affinity for other tested monoamine and benzodiazepine receptors is significantly lower.
Binospirone has also been noted to have a moderate affinity for the dopamine D2 receptor, though specific quantitative data from the primary literature is not as prominently reported as its 5-HT1A affinity.
Functional Activity at the 5-HT1A Receptor
Binospirone exhibits a complex functional profile at the 5-HT1A receptor, acting as a partial agonist at presynaptic (somatodendritic) autoreceptors and an antagonist at postsynaptic receptors[2]. This dual activity is crucial to its overall pharmacological effect.
Experimental Protocols: Radioligand Binding Assay
The following is a representative protocol for a competitive radioligand binding assay, a standard method used to determine the binding affinity of a compound like binospirone for a specific receptor.
Preparation of Materials
-
Membrane Preparation:
-
Target tissue (e.g., rat hippocampus for 5-HT1A receptors) is dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).
-
-
Radioligand: A tritiated ligand with high affinity and selectivity for the target receptor is used (e.g., [3H]-8-OH-DPAT for the 5-HT1A receptor).
-
Test Compound: this compound is dissolved and serially diluted to a range of concentrations.
-
Assay Buffer: A buffer solution that maintains a stable pH and contains necessary ions for receptor binding (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.5).
Assay Procedure
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a specific order:
-
Assay buffer.
-
A fixed concentration of the radioligand.
-
Varying concentrations of the unlabeled test compound (binospirone).
-
The prepared cell membrane suspension.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined amount of time to allow the binding reaction to reach equilibrium.
Separation of Bound and Free Radioligand
-
Following incubation, the contents of the wells are rapidly filtered through a glass fiber filter mat using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
Detection and Data Analysis
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed to determine the concentration of binospirone that inhibits 50% of the specific binding of the radioligand (the IC50 value).
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of the 5-HT1A Receptor
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by an agonist, this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).
Experimental Workflow for In-Vitro Radioligand Binding Assay
The following diagram illustrates the key steps in a typical competitive radioligand binding assay used to determine the binding affinity of a test compound.
Conclusion
This compound is a highly selective 5-HT1A receptor ligand with a potent binding affinity. Its unique functional profile as a presynaptic partial agonist and postsynaptic antagonist at these receptors distinguishes it from other serotonergic agents. The in-vitro binding characteristics, determined through rigorous radioligand binding assays, underscore its targeted mechanism of action. This technical guide provides a foundational understanding of the in-vitro pharmacology of binospirone, which is essential for its continued investigation and potential therapeutic applications. Further research to fully elucidate its binding profile across a broader range of CNS receptors would provide a more complete picture of its pharmacological actions.
References
An In-depth Technical Guide to the Discovery and Development of Azapirone Anxiolytics: Binospirone and Buspirone Hydrochloride
Disclaimer: Information on Binospirone hydrochloride is limited in publicly available scientific literature. This guide provides a comprehensive overview of the available data for Binospirone and a more detailed analysis of the closely related and well-documented compound, Buspirone hydrochloride, which may be the intended subject of interest.
Part 1: this compound (MDL-73,005-EF)
Binospirone (MDL-73,005-EF) is an azapirone derivative that has been investigated for its anxiolytic properties. Its development history is less documented than that of buspirone.
Discovery and Preclinical Development
Binospirone was identified as a high-affinity and selective ligand for the 5-HT1A serotonin receptor.[1] Its unique pharmacological profile distinguishes it from other azapirones like buspirone. It acts as a partial agonist at 5-HT1A somatodendritic autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors.[2] This dual activity suggests a distinct mechanism for modulating the serotonin system.
Preclinical studies in animal models have demonstrated its anxiolytic effects.[1] In the water-lick conflict test, binospirone showed anxiolytic activity comparable to diazepam and buspirone.[1]
Synthesis
The synthesis of binospirone has been described in the scientific literature, involving the coupling of two main fragments to form the final compound, 8-[2-[[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]amino]ethyl]-8-azaspiro[4.5]decane-7,9-dione.[3][4]
Quantitative Data
Available quantitative data for binospirone is primarily from preclinical receptor binding studies.
| Parameter | Value | Reference |
| 5-HT1A Receptor Affinity (pIC50) | 8.6 | [1] |
Part 2: Buspirone Hydrochloride
Buspirone hydrochloride is a well-established anxiolytic medication and the first of the azapirone class to receive FDA approval. It represents a significant departure from traditional anxiolytics like benzodiazepines.
Discovery and Development History
Buspirone was first synthesized in 1968.[5] Initially investigated as an antipsychotic due to its dopamine D2 receptor antagonist properties, it showed weak efficacy for psychosis.[6] However, its anxiolytic potential was recognized, leading to its eventual FDA approval in 1986 for the treatment of Generalized Anxiety Disorder (GAD).[5]
Synthesis
The synthesis of buspirone involves the reaction of 1-(2-pyrimidyl)-4-(4-aminobutyl)piperazine with 8-oxaspiro[7][8]decan-7,9-dione.[9] The aminobutylpiperazine intermediate is synthesized from 1-(2-pyrimidyl)piperazine and 4-chlorobutyronitrile, followed by reduction.[9]
Mechanism of Action
Buspirone's primary mechanism of action is as a partial agonist at serotonin 5-HT1A receptors.[6][10] It also has a weak affinity for dopamine D2 receptors, where it acts as an antagonist.[6][11] Unlike benzodiazepines, it does not significantly interact with GABA receptors.
The anxiolytic effect of buspirone is thought to be mediated by its action on 5-HT1A receptors. It acts as a full agonist at presynaptic 5-HT1A autoreceptors, which initially reduces the firing of serotonergic neurons.[12][13] With chronic treatment, these autoreceptors become desensitized, leading to restored or enhanced serotonergic transmission. At postsynaptic 5-HT1A receptors, it acts as a partial agonist.[10][13]
Signaling Pathways
Activation of the G-protein coupled 5-HT1A receptor by buspirone inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[12] This in turn reduces the activity of Protein Kinase A (PKA). Additionally, the βγ-subunit of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neuronal excitability.[12]
Buspirone's 5-HT1A receptor signaling cascade.
Buspirone acts as an antagonist at presynaptic D2 autoreceptors, which can lead to an increase in dopamine synthesis and release.[14] However, its action at postsynaptic D2 receptors is minimal.[14]
Buspirone's interaction with the D2 autoreceptor.
Quantitative Data
| Receptor | Radioligand | Ki (nM) | Reference |
| 5-HT1A | [3H]8-OH-DPAT | 24 | [15] |
| Dopamine D2 | [3H]Raclopride | 852 | [16] |
| Dopamine D3 | 98 | [17] | |
| Dopamine D4 | 29.2 | [17] |
| Parameter | Value | Reference |
| Bioavailability | ~4% | [18][19] |
| Time to Peak Plasma Concentration (Tmax) | 40-90 minutes | [20][21] |
| Elimination Half-life (t1/2) | 2-3 hours | [20][21] |
| Volume of Distribution (Vd) | 5.3 L/kg | [18][20] |
| Plasma Protein Binding | ~86% | [20][21] |
| Systemic Clearance | 1.7 L/h/kg | [18][20] |
| Study Parameter | Buspirone | Placebo | p-value | Reference |
| Baseline HAM-A Score | 24.9 | 25.6 | - | [22] |
| Change from Baseline in HAM-A Score | -12.4 | -9.5 | < 0.03 | [22] |
| Baseline HAM-D Score (with mild depression) | 15.8 | 16.3 | - | [22] |
| Change from Baseline in HAM-D Score | -5.7 | -3.5 | < 0.05 | [22] |
Experimental Protocols
A representative protocol for a competitive radioligand binding assay for the 5-HT1A receptor is as follows:
-
Tissue Preparation: Rat hippocampal membranes are prepared by homogenization in a buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Incubation: Membranes are incubated with a specific 5-HT1A radioligand (e.g., [3H]8-OH-DPAT) at a fixed concentration, and varying concentrations of the competing ligand (buspirone).
-
Incubation Conditions: Incubation is typically carried out at room temperature for 60 minutes.[23]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis is used to determine the IC50 (concentration of the competing ligand that inhibits 50% of specific binding), from which the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.[24][25][26]
Workflow for a competitive receptor binding assay.
The EPM is a widely used preclinical model to assess anxiolytic drug effects in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[7][8]
-
Procedure: The rodent is placed in the center of the maze and allowed to explore freely for a set time (e.g., 5 minutes).[7][8]
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded, often using video tracking software.[27]
-
Interpretation: Anxiolytic compounds, like buspirone, typically increase the time spent in and the number of entries into the open arms, as they reduce the animal's natural aversion to open spaces.[28]
Logical flow of the Elevated Plus Maze experiment.
A typical randomized, double-blind, placebo-controlled trial for GAD would include the following:
-
Patient Population: Patients meeting the diagnostic criteria for GAD, often with a minimum baseline score on a standardized anxiety scale like the Hamilton Anxiety Rating Scale (HAM-A).[22]
-
Study Design: A placebo lead-in phase to exclude placebo responders, followed by random assignment to either buspirone or placebo for a fixed duration (e.g., 6-8 weeks).[22]
-
Dosing: Buspirone is typically titrated to a therapeutic dose (e.g., 15-45 mg/day).[22]
-
Efficacy Measures: The primary outcome is the change from baseline in the total HAM-A score. Secondary outcomes may include other anxiety and depression scales.[22][29]
-
Safety and Tolerability: Adverse events are systematically recorded throughout the trial.
Conclusion
Buspirone hydrochloride represents a significant milestone in the development of anxiolytic therapies, offering a non-sedating, non-addictive alternative to benzodiazepines. Its unique mechanism of action, primarily as a 5-HT1A receptor partial agonist, has paved the way for further research into the role of the serotonergic system in anxiety disorders. While its delayed onset of action is a clinical consideration, its favorable side-effect profile has established it as a valuable tool in the management of GAD.[30] The development of buspirone illustrates a successful journey from initial synthesis and screening through to a well-characterized and clinically effective therapeutic agent.
References
- 1. Characterization of MDL 73005EF as a 5-HT1A selective ligand and its effects in animal models of anxiety: comparison with buspirone, 8-OH-DPAT and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binospirone - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Derivatization of Binospirone (Mdl 73005) as 5-Ht(1a) Imaging Agent - M. Sassaman [grantome.com]
- 4. Binospirone [medbox.iiab.me]
- 5. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buspirone: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 8. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 9. Buspirone synthesis - chemicalbook [chemicalbook.com]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. droracle.ai [droracle.ai]
- 12. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. jneurosci.org [jneurosci.org]
- 15. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. buspirone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Efficacy of buspirone in generalized anxiety disorder with coexisting mild depressive symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 24. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 26. genscript.com [genscript.com]
- 27. protocols.io [protocols.io]
- 28. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. droracle.ai [droracle.ai]
- 30. Treating Generalized Anxiety Disorder with buspirone – Psychiatry Consultation Line [pcl.psychiatry.uw.edu]
Binospirone Hydrochloride's Affinity for the 5-HT1A Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binospirone hydrochloride, commonly known as buspirone, is a psychoactive drug belonging to the azapirone class of compounds. Primarily utilized for the treatment of generalized anxiety disorder (GAD), its mechanism of action is fundamentally linked to its interaction with serotonin receptors, particularly the 5-HT1A subtype. Unlike traditional anxiolytics such as benzodiazepines, binospirone lacks sedative, anticonvulsant, and muscle-relaxant properties, rendering it a unique therapeutic agent. This technical guide provides an in-depth analysis of binospirone's binding affinity for the 5-HT1A receptor, detailing the quantitative data, experimental protocols used for its determination, and the associated signaling pathways.
Quantitative Analysis of Binding Affinity
The affinity of this compound for the 5-HT1A receptor has been quantified in numerous studies, primarily through radioligand binding assays. The dissociation constant (Ki) is the most common metric used to express this affinity, with a lower Ki value indicating a higher binding affinity. Binospirone exhibits a high affinity for the 5-HT1A receptor, acting as a partial agonist. Its binding profile also includes interactions with other receptor types, which contributes to its overall pharmacological effect. The following tables summarize the quantitative data on binospirone's binding affinity for the 5-HT1A receptor and its selectivity profile against other common central nervous system receptors.
Table 1: Binding Affinity of this compound for the Human 5-HT1A Receptor
| Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| [3H]-8-OH-DPAT | HEK293 cells | 32.2 - 34.3 | (IUPHAR/BPS Guide to PHARMACOLOGY) |
| [3H]-5-Carboxamidotryptamine | HEK293T cell membranes | 50 | (IUPHAR/BPS Guide to PHARMACOLOGY) |
| Not Specified | Not Specified | 10 | (IUPHAR/BPS Guide to PHARMACOLOGY) |
Table 2: Receptor Selectivity Profile of this compound
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| 5-HT1A | [3H]-8-OH-DPAT | Rat Hippocampus | 24 | Peroutka, 1985[1] | |
| Dopamine D2 | [3H]-Spiperone | Not Specified | 380 | Peroutka, 1985[1] | |
| α1-Adrenergic | Not Specified | Not Specified | Moderate Affinity | Peroutka, 1985[1] | |
| α2-Adrenergic | Not Specified | Not Specified | Moderate Affinity | Peroutka, 1985[1] | |
| 5-HT2 | Not Specified | Not Specified | Moderate Affinity | Peroutka, 1985[1] | |
| Histamine H1 | Not Specified | Not Specified | Moderate Affinity | Peroutka, 1985[1] | |
| 5-HT1B | Not Specified | Not Specified | Inactive | Peroutka, 1985[1] | |
| Muscarinic Cholinergic | Not Specified | Not Specified | Inactive | Peroutka, 1985[1] | |
| Benzodiazepine | Not Specified | Not Specified | Inactive | Peroutka, 1985[1] |
Experimental Protocols
The determination of binospirone's binding affinity for the 5-HT1A receptor is predominantly achieved through in vitro radioligand binding assays and functional assays.
Radioligand Competition Binding Assay
This is a standard method to determine the affinity of an unlabeled compound (binospirone) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the Ki of binospirone for the 5-HT1A receptor.
Materials:
-
Radioligand: [3H]-8-hydroxy-2-(di-n-propylamino)tetralin ([3H]-8-OH-DPAT), a selective 5-HT1A receptor agonist.
-
Test Compound: this compound.
-
Receptor Source: Membranes prepared from rat hippocampus or cerebral cortex, or from cell lines expressing the human 5-HT1A receptor (e.g., HEK293 cells).
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing divalent cations like MgCl2 or CaCl2.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to the receptor, such as serotonin (5-HT), to determine the amount of non-specific binding of the radioligand.
-
Instrumentation: Scintillation counter, filtration apparatus.
Protocol:
-
Membrane Preparation:
-
Dissect the desired brain region (e.g., hippocampus) from rats and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a fixed concentration of the radioligand ([3H]-8-OH-DPAT).
-
Add increasing concentrations of the unlabeled test compound (binospirone).
-
To a separate set of tubes for determining non-specific binding, add the radioligand and a high concentration of unlabeled serotonin.
-
Initiate the binding reaction by adding the prepared membrane suspension to all tubes.
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of binospirone.
-
Plot the percentage of specific binding against the logarithm of the binospirone concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of binospirone that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: [35S]GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon agonist stimulation.
Objective: To determine the potency and efficacy of binospirone as a 5-HT1A receptor agonist.
Protocol:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Incubation:
-
Incubate the membranes with increasing concentrations of binospirone in the presence of GDP and [35S]GTPγS.
-
The incubation is typically carried out in a buffer containing MgCl2.
-
-
Separation and Counting:
-
Separate bound from free [35S]GTPγS by rapid filtration.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS binding against the logarithm of the binospirone concentration to generate a dose-response curve.
-
Determine the EC50 (concentration producing 50% of the maximal effect) and Emax (maximal effect) from the curve.
-
5-HT1A Receptor Signaling Pathways
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of the 5-HT1A receptor by an agonist like binospirone initiates a cascade of intracellular events.
Canonical Pathway:
-
Agonist Binding: Binospirone binds to the 5-HT1A receptor.
-
G-protein Activation: The receptor-agonist complex catalyzes the exchange of GDP for GTP on the α-subunit of the Gi/o protein.
-
Dissociation: The G-protein dissociates into its Gαi/o-GTP and Gβγ subunits.
-
Downstream Effects:
-
Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron. It can also inhibit voltage-gated Ca2+ channels, reducing calcium influx.
-
The net effect of these actions is a reduction in neuronal excitability.
Conclusion
This compound demonstrates a high and selective affinity for the 5-HT1A receptor, where it functions as a partial agonist. This interaction is central to its anxiolytic effects and distinguishes it from other classes of anxiolytic drugs. The quantitative data derived from radioligand binding assays provide a clear measure of this affinity, while functional assays confirm its agonistic properties. The downstream signaling cascade, primarily involving the inhibition of adenylyl cyclase and modulation of ion channels, leads to a reduction in neuronal excitability. A thorough understanding of these molecular interactions is crucial for the rational design and development of novel therapeutic agents targeting the serotonergic system.
References
Early-Phase Research on Binospirone Hydrochloride: A Technical Guide
An In-depth Examination of the Preclinical Profile of a Selective 5-HT1A Receptor Ligand
This technical guide provides a comprehensive overview of the early-phase research on Binospirone hydrochloride (MDL 73005EF), a potent and selective 5-HT1A receptor ligand. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its pharmacological properties, experimental protocols from key preclinical studies, and a visualization of its proposed mechanism of action.
Core Pharmacological Profile
Binospirone is an azaspirodecanedione derivative that demonstrates a high affinity and selectivity for the 5-hydroxytryptamine (5-HT)1A receptor.[1][2] Its unique pharmacological profile is characterized by a dual action: it acts as a partial agonist at somatodendritic 5-HT1A autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors. This profile distinguishes it from other 5-HT1A receptor ligands like buspirone.
Receptor Binding Affinity
Preclinical studies have established the receptor binding profile of Binospirone, highlighting its high affinity for the 5-HT1A receptor and selectivity over other monoaminergic and benzodiazepine receptor sites. The following table summarizes the in vitro receptor binding affinities of Binospirone in comparison to buspirone.
| Receptor Subtype | Binospirone (MDL 73005EF) pIC50 | Buspirone pIC50 |
| 5-HT1A | 8.6 | 7.4 |
| 5-HT2 | < 6.0 | 6.7 |
| Dopamine D2 | 6.5 | 7.4 |
| α1-adrenergic | < 6.0 | 6.4 |
| α2-adrenergic | < 6.0 | 6.1 |
| Benzodiazepine | < 5.0 | < 5.0 |
Data sourced from Moser et al. (1990).[1][2]
Pharmacodynamic Properties in Preclinical Models
Binospirone has been evaluated in several animal models of anxiety to determine its potential anxiolytic effects.
In the elevated plus-maze test, a widely used model for assessing anxiety-like behavior in rodents, Binospirone demonstrated anxiolytic effects similar to diazepam. The table below presents the effects of Binospirone, buspirone, and diazepam on the percentage of time spent on the open arms of the maze.
| Treatment | Dose (mg/kg, i.p.) | % Time on Open Arms (Mean ± S.E.M.) |
| Vehicle | - | 12.2 ± 2.5 |
| Binospirone | 0.1 | 25.1 ± 4.1 |
| 1.0 | 30.5 ± 5.3 | |
| Buspirone | 1.0 | 3.2 ± 1.1 |
| Diazepam | 2.0 | 35.4 ± 6.2 |
*p < 0.05 compared to vehicle. Data sourced from Moser et al. (1990).[1][2]
In the water-lick conflict test, another established model for screening anxiolytic compounds, Binospirone, buspirone, and diazepam all demonstrated anti-conflict effects by increasing the number of shocks accepted by the animals.
| Treatment | Dose (mg/kg, i.p.) | Number of Shocks (Median) |
| Vehicle | - | 5 |
| Binospirone | 1.0 | 15 |
| 10.0 | 25 | |
| Buspirone | 1.0 | 18 |
| Diazepam | 2.0 | 22 |
*p < 0.05 compared to vehicle. Data sourced from Moser et al. (1990).[1][2]
In rats trained to discriminate the 5-HT1A receptor agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) from saline, both Binospirone and buspirone generalized to the 8-OH-DPAT cue in a dose-dependent manner, suggesting that they share similar subjective effects mediated by 5-HT1A receptors.[3][4]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of Binospirone.
Radioligand Binding Assays
Objective: To determine the in vitro affinity of Binospirone for various neurotransmitter receptors.
Protocol:
-
Membrane Preparation: Whole rat brains (minus cerebella) are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.7). The homogenate is centrifuged at 48,000 x g for 15 minutes. The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 10 minutes to remove endogenous ligands. After a second centrifugation, the final pellet is resuspended in the assay buffer.
-
Binding Assay: The assay is conducted in a final volume of 1 ml containing the membrane preparation, the radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors), and various concentrations of the test compound (Binospirone or buspirone).
-
Incubation: The mixture is incubated for a specified time and temperature (e.g., 30 minutes at 25°C for the 5-HT1A assay).
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The pIC50 is calculated as the negative logarithm of the IC50.[5][6][7]
Elevated Plus-Maze Test in Rats
Objective: To assess the anxiolytic or anxiogenic potential of Binospirone.
Apparatus: The maze consists of two open arms and two enclosed arms of equal dimensions, arranged in the shape of a plus sign and elevated above the floor.[8][9][10][11][12]
Procedure:
-
Acclimatization: Rats are allowed to acclimatize to the testing room for at least one hour before the experiment.
-
Drug Administration: Binospirone, a reference anxiolytic (e.g., diazepam), or vehicle is administered intraperitoneally (i.p.) at a specified time before the test (e.g., 30 minutes).
-
Test Session: Each rat is placed in the center of the maze, facing an open arm. The behavior of the rat is recorded for a 5-minute period using a video camera.
-
Behavioral Scoring: An observer, blind to the treatment condition, scores the amount of time spent in the open and closed arms and the number of entries into each arm.
-
Data Analysis: The percentage of time spent on the open arms and the percentage of open arm entries are calculated and analyzed for statistical significance between treatment groups.[8][9][10][11][12]
Water-Lick Conflict Test (Vogel-Type)
Objective: To evaluate the anti-conflict (anxiolytic) effects of Binospirone.
Apparatus: A testing chamber with a grid floor and a drinking spout connected to a water source and a shock generator.[13][14][15][16][17]
Procedure:
-
Water Deprivation: Rats are deprived of water for a specified period (e.g., 48 hours) before the test to motivate drinking behavior.
-
Drug Administration: The test compound, a reference drug, or vehicle is administered prior to the test session.
-
Test Session: The rat is placed in the chamber and allowed to explore. When the rat licks the drinking spout, it receives a brief, mild electric shock through the grid floor after a certain number of licks (e.g., every 20th lick).
-
Data Collection: The number of shocks the animal is willing to accept during a fixed period (e.g., 3 minutes) is recorded.
-
Data Analysis: The median number of shocks is compared between the different treatment groups. An increase in the number of shocks accepted is indicative of an anxiolytic effect.[13][14][15][16][17]
8-OH-DPAT Drug Discrimination in Rats
Objective: To determine if Binospirone produces subjective effects similar to the 5-HT1A agonist 8-OH-DPAT.
Apparatus: A two-lever operant conditioning chamber.
Procedure:
-
Training Phase: Rats are trained to press one lever after an injection of 8-OH-DPAT (the "drug" lever) and another lever after an injection of saline (the "saline" lever) to receive a food reward. Training continues until the rats can reliably discriminate between the two conditions.[3][4][18][19][20]
-
Test Phase: Once trained, the rats are administered different doses of Binospirone or a vehicle. The lever on which the rat predominantly responds is recorded.
-
Data Analysis: "Generalization" is said to have occurred if the rats predominantly press the "drug" lever after the administration of the test compound. The percentage of responses on the drug-appropriate lever is calculated for each dose of the test drug.[3][4][18][19][20]
Visualizations of Mechanisms and Workflows
Proposed Signaling Pathway of Binospirone
The following diagram illustrates the proposed dual action of Binospirone at presynaptic and postsynaptic 5-HT1A receptors.
Caption: Proposed dual mechanism of Binospirone at 5-HT1A receptors.
Experimental Workflow for Preclinical Anxiety Models
This diagram outlines the general workflow for conducting preclinical studies to evaluate the anxiolytic potential of a compound like Binospirone.
Caption: General workflow for preclinical evaluation of anxiolytic drugs.
Conclusion
The early-phase research on this compound identifies it as a highly selective 5-HT1A receptor ligand with a distinct pharmacological profile compared to buspirone. Preclinical data from in vitro binding assays and in vivo animal models of anxiety suggest its potential as an anxiolytic agent. Its dual action as a presynaptic partial agonist and a postsynaptic antagonist at 5-HT1A receptors warrants further investigation to fully elucidate its therapeutic potential and underlying mechanisms of action. This technical guide provides a foundational understanding of the initial scientific exploration of Binospirone for researchers and professionals in the field of drug development.
References
- 1. Characterization of MDL 73005EF as a 5-HT1A selective ligand and its effects in animal models of anxiety: comparison with buspirone, 8-OH-DPAT and diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of MDL 73005EF as a 5-HT1A selective ligand and its effects in animal models of anxiety: comparison with buspirone, 8-OH-DPAT and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mediation of the discriminative stimulus properties of 8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT) by the putative 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discriminative stimulus properties of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OHDPAT): implications for understanding the actions of novel anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
- 8. protocols.io [protocols.io]
- 9. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 10. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 11. Repeated elevated plus maze trials as a measure for tracking within-subjects behavioral performance in rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. A water lick conflict paradigm using drug experienced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orchidscientific.com [orchidscientific.com]
- 16. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 17. Lickometer (Vogel test) set-up for drinking-conflict experiments | Animalab [animalab.eu]
- 18. The Stimulus Effects of 8-OH-DPAT: Evidence for a 5-HT2A Receptor-Mediated Component - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of training dose in drug discrimination: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discriminative stimulus properties of the 5-HT1A agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH DPAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Structural Analysis of Buspirone Hydrochloride: A Technical Guide
A comprehensive guide for researchers, scientists, and drug development professionals detailing the structural elucidation, physicochemical properties, and analytical methodologies for Buspirone Hydrochloride.
Initial Clarification: The request specified "Binospirone hydrochloride." Following extensive database searches, it has been concluded that this is likely a typographical error for Buspirone hydrochloride . This document will proceed with a detailed analysis of Buspirone hydrochloride, a prominent anxiolytic agent.
Executive Summary
Buspirone hydrochloride is an anxiolytic drug belonging to the azapirone chemical class. Unlike traditional anxiolytics like benzodiazepines, it exhibits a unique pharmacological profile, primarily acting as a serotonin 5-HT1A receptor partial agonist. A thorough understanding of its solid-state structure, spectroscopic fingerprint, and synthesis pathway is critical for drug development, quality control, and formulation. This guide provides a comprehensive overview of the structural analysis of Buspirone hydrochloride, including its polymorphism, crystallographic data, spectroscopic characterization, and a detailed examination of its synthesis and mechanism of action. All quantitative data is presented in standardized tables, and key experimental protocols are provided. Visual diagrams generated using Graphviz (DOT language) illustrate critical pathways and workflows to facilitate understanding.
Physicochemical and Structural Data
Buspirone hydrochloride is a white crystalline solid that is soluble in water. It is known to exist in at least two polymorphic forms, which have different physical properties.
Crystallographic Data
The crystal structure of Buspirone (Form 1) has been determined by single-crystal X-ray diffraction. The crystallographic data provides precise information on the three-dimensional arrangement of the atoms in the molecule, including bond lengths, bond angles, and unit cell dimensions. This information is fundamental for understanding its solid-state properties and for computational modeling studies.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.45 |
| b (Å) | 18.33 |
| c (Å) | 11.56 |
| α (°) | 90 |
| β (°) | 107.1 |
| γ (°) | 90 |
| Volume (ų) | 2319 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.11 |
Note: Data corresponds to the free base of Buspirone as available from CCDC entry 629910. The hydrochloride salt will have slight variations.
Spectroscopic Data
Spectroscopic techniques are essential for the identification and characterization of Buspirone hydrochloride.
1H and 13C NMR spectroscopy are used to confirm the molecular structure of Buspirone hydrochloride by identifying the chemical environment of each hydrogen and carbon atom.
Table 2: 1H NMR Spectral Data of Buspirone Hydrochloride
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.32 | d | Pyrimidine C4-H, C6-H |
| 6.51 | t | Pyrimidine C5-H |
| 3.81 | t | Piperazine CH2 |
| 3.45 | t | N-CH2 (butyl) |
| 2.59 | t | Piperazine CH2 |
| 2.45 | t | N-CH2 (butyl) |
| 2.38 | s | Glutarimide CH2 |
| 1.85 | m | Spiro-cyclopentyl CH2 |
| 1.62 | m | Butyl CH2 |
| 1.50 | m | Butyl CH2 |
Table 3: 13C NMR Spectral Data of Buspirone Hydrochloride
| Chemical Shift (ppm) | Assignment |
| 172.5 | C=O (glutarimide) |
| 161.8 | Pyrimidine C2 |
| 157.9 | Pyrimidine C4, C6 |
| 109.9 | Pyrimidine C5 |
| 58.5 | N-CH2 (butyl) |
| 53.2 | Piperazine CH2 |
| 49.5 | Spiro C |
| 43.8 | Piperazine CH2 |
| 40.1 | Glutarimide CH2 |
| 37.8 | Spiro-cyclopentyl CH2 |
| 26.3 | Butyl CH2 |
| 24.4 | Butyl CH2 |
| 24.1 | Spiro-cyclopentyl CH2 |
FTIR spectroscopy provides information about the functional groups present in the Buspirone hydrochloride molecule. The positions of the absorption bands are characteristic of specific bond vibrations.
Table 4: Key FTIR Absorption Bands of Buspirone Hydrochloride
| Wavenumber (cm-1) | Vibrational Mode | Functional Group |
| 2953, 2865 | C-H stretch | Aliphatic |
| 1723 | C=O stretch | Imide |
| 1673 | C=O stretch | Imide |
| 1575 | C=N, C=C stretch | Pyrimidine ring |
| 1484, 1444 | C-H bend | Aliphatic |
| 1359 | C-N stretch | |
| 1270 | ||
| 1119 | ||
| 809 |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the structural analysis of Buspirone hydrochloride are provided below.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional atomic structure of a crystalline sample.
Methodology:
-
Crystal Growth: Grow single crystals of Buspirone hydrochloride suitable for X-ray diffraction (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol).
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Data Processing: Process the collected diffraction data to obtain a set of structure factors.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structural model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by probing the magnetic properties of atomic nuclei.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of Buspirone hydrochloride in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
1H NMR Acquisition: Acquire the 1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
13C NMR Acquisition: Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of 13C.
-
Data Processing: Process the acquired free induction decays (FIDs) by Fourier transformation, phase correction, and baseline correction. Integrate the signals in the 1H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: Place a small amount of the solid Buspirone hydrochloride sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental contributions.
-
Sample Spectrum: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Record the sample spectrum.
-
Data Analysis: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm-1). Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway, a typical experimental workflow for structural analysis, and the synthetic pathway of Buspirone hydrochloride.
Signaling Pathway of Buspirone
Methodological & Application
Binospirone Hydrochloride for In-Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of binospirone hydrochloride (commonly known as buspirone hydrochloride) in preclinical in-vivo mouse studies. This document includes a summary of effective dosages, detailed experimental protocols for common behavioral assays, and an overview of the compound's mechanism of action.
Summary of In-Vivo Dosages and Administration
This compound has been utilized in a variety of mouse models to investigate its anxiolytic, antidepressant, and immunomodulatory effects. The dosage and administration route are critical parameters that can influence the experimental outcome. Intraperitoneal (i.p.) injection is the most common route of administration in published studies.
| Mouse Model | Doses (mg/kg) | Administration Route | Vehicle | Frequency | Key Findings |
| Post-Traumatic Stress Disorder (PTSD) | 0.5, 2, 10 | Intraperitoneal (i.p.) | Saline | Daily for 15 days | Dose-dependent decrease in freezing response; 2 mg/kg showed anxiolytic-like effects.[1] |
| Anxiety (Elevated Plus Maze) | 0.63, 1.25, 2.5, 5.0 | Intraperitoneal (i.p.) | Not Specified | Acute and Chronic (15 days) | Acute (1.25 mg/kg) showed anxiolytic-like effects; chronic administration showed more potent anxiolytic effects.[2] |
| Anxiety (Light/Dark Test) | 3.16, 10, 17.8 (i.p.); 10, 31.6, 56.2 (p.o.) | Intraperitoneal (i.p.), Oral (p.o.) | Not Specified | Acute | Increased time spent in the lit area, indicating anxiolytic-like activity.[3] |
| Locomotor Activity | 2.0, 4.0, 8.0 | Intraperitoneal (i.p.) | Not Specified | Acute | 8.0 mg/kg inhibited locomotion in control mice.[4] |
| Pain (Hot Plate Test) | 2, 4, 8 | Intraperitoneal (i.p.) | Saline | Acute | Significantly increased response latency, indicating anti-nociceptive activity.[5] |
| Pain (Acetic Acid-Induced Writhing) | 2, 4, 8, 16 | Intraperitoneal (i.p.) | Saline | Acute | Markedly increased nociceptive thresholds.[5] |
| Immune Response (Chronic Auditory Stress) | 0.5, 1.0, 2.0 | Intraperitoneal (i.p.) | Not Specified | Daily | 0.5 and 1 mg/kg reduced stress-induced suppression of natural killer cell activity and phagocytosis.[6] |
Experimental Protocols
Preparation of this compound Solution for Injection
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the study cohort.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the sterile 0.9% saline solution to the vial to achieve the desired concentration.
-
Vortex the solution until the this compound is completely dissolved.
-
For sterile administration, filter the solution through a 0.22 µm sterile filter into a new sterile vial.
-
Store the solution appropriately, protected from light, and as recommended by the manufacturer.
Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL) with appropriate gauge needles (e.g., 25-27G)
-
70% ethanol wipes
-
Animal scale
Protocol:
-
Weigh the mouse to determine the correct volume of the drug solution to inject based on its weight and the target dosage (mg/kg).
-
Gently restrain the mouse by grasping the loose skin over its shoulders and neck to immobilize the head. The "three-fingers" restraint method is recommended.
-
Secure the lower body of the animal by tucking its tail.
-
Turn the restrained animal to expose its abdomen.
-
Tilt the animal's head downwards to help move the abdominal organs cranially.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid injuring the bladder, cecum, or other major organs.
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle, with the bevel facing up, at a 30-45° angle into the peritoneal cavity.
-
Gently pull back the plunger to ensure no fluid or blood is aspirated, which would indicate improper needle placement.
-
Slowly and steadily inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions following the injection.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Materials:
-
Elevated plus maze apparatus
-
Video tracking software and camera
-
Stopwatch
Protocol:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or the vehicle control via i.p. injection at the appropriate pre-treatment time (typically 30 minutes before the test).
-
Gently place the mouse in the center of the elevated plus maze, facing one of the open arms.
-
Start the video recording and stopwatch simultaneously.
-
Allow the mouse to freely explore the maze for a 5-minute session.
-
After the session, carefully remove the mouse and return it to its home cage.
-
Clean the maze thoroughly with 70% ethanol between each trial to eliminate olfactory cues.
-
Analyze the video recording to determine the time spent in the open arms and closed arms, as well as the number of entries into each arm. An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action involves the modulation of serotonergic and dopaminergic systems.[1][7] It acts as a full agonist at presynaptic serotonin 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[8][9] The activation of presynaptic 5-HT1A receptors initially reduces the firing of serotonergic neurons.[8] However, with chronic administration, desensitization of these autoreceptors can lead to enhanced serotonin release.[8]
At the postsynaptic level, the partial agonism at 5-HT1A receptors modulates neuronal activity in brain regions associated with anxiety and mood, such as the hippocampus and cortex.[9] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. It can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization. Additionally, 5-HT1A receptor activation can stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in neurogenesis and neuroplasticity.[10]
Binospirone also exhibits weak antagonistic effects at dopamine D2, D3, and D4 receptors.[8]
References
- 1. Behavioral effects of buspirone in a mouse model of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethological evaluation of the effects of acute and chronic buspirone treatment in the murine elevated plus-maze test: comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of routes of administration and time course effects of zacopride and buspirone in mice using an automated light/dark test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of buspirone on the behaviour of control and stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ispub.com [ispub.com]
- 6. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buspirone Hydrochloride | C21H32ClN5O2 | CID 36431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buspirone - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Binospirone Hydrochloride in Animal Models of Anxiety
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and evaluation of binospirone hydrochloride in established animal models of anxiety. The protocols outlined below are based on peer-reviewed studies and are intended to ensure robust and reproducible experimental outcomes.
Introduction
This compound is an anxiolytic agent belonging to the azapirone class of drugs. Its primary mechanism of action involves the modulation of the serotonergic and dopaminergic systems. Unlike benzodiazepines, binospirone does not exert its effects via the GABA-A receptor complex, resulting in a non-sedating anxiolytic profile without the risk of dependence or withdrawal symptoms.[1][2] These characteristics make it a valuable tool for investigating the neurobiology of anxiety and for the preclinical assessment of novel anxiolytic compounds.
Mechanism of Action
Binospirone's anxiolytic effects are primarily attributed to its high affinity for and partial agonist activity at serotonin 5-HT1A receptors.[3][4] It acts as a full agonist at presynaptic 5-HT1A autoreceptors, which initially reduces the firing of serotonergic neurons.[1][4] However, with chronic administration, these autoreceptors desensitize, leading to an overall increase in serotonin release and neurotransmission.[3] At postsynaptic 5-HT1A receptors, binospirone acts as a partial agonist.[1][4] Additionally, binospirone exhibits a weak affinity for dopamine D2 receptors, where it acts as an antagonist.[2][5]
Data Presentation: Quantitative Effects of Binospirone in Animal Models
The following tables summarize the quantitative data from studies administering binospirone in various animal models of anxiety.
Table 1: Elevated Plus-Maze (EPM)
| Animal Model | Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| Mice | 2 | i.p. | Anxiolytic-like effect observed. | [6] |
| Mice | 10 | i.p. | Reduction in anxiety-like behavior. | [7] |
| Rats | 0.3-4.0 | s.c. | Dose-dependent decrease in time spent on open arms (anxiogenic-like effect). | [8] |
| Rats | 2.5 µg (intra-hippocampal) | Microinjection | Increased time spent in open arms. | [9] |
Table 2: Light-Dark Box Test
| Animal Model | Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| Mice | Not Specified | Peripheral | Increased time spent in the light compartment. | [10] |
Table 3: Open Field Test (OFT)
| Animal Model | Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| Mice | 0.3 | i.p. | Increased exploratory behavior. | [11] |
| Mice | 3 and 10 | Not Specified | Decreased distance and rearing. | [12] |
| Rats | 2.5 µg (intra-hippocampal) | Microinjection | Increased number of central entries. | [9] |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below. It is crucial to habituate the animals to the testing room for at least 30-60 minutes before each experiment to minimize stress-induced behavioral alterations.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents.[13][14] The apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated (e.g., 50 cm) above the floor.
-
Animal Placement: Gently place the animal in the center of the maze, facing one of the closed arms.[13]
-
Test Duration: Allow the animal to explore the maze for a single 5-minute session.[14]
-
Data Collection: An automated tracking system or a trained observer should record the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of locomotor activity).
-
-
Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms [(Time in open arms / Total time) x 100] and the percentage of open arm entries [(Open arm entries / Total entries) x 100]. An increase in these parameters is indicative of an anxiolytic effect.
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas.[15] The apparatus consists of a large, illuminated compartment and a smaller, dark compartment. Anxiolytic drugs increase the time spent in the light compartment.
Protocol:
-
Apparatus: A two-compartment box, with one compartment brightly lit (e.g., 150-200 Lux) and the other dark.[16] The compartments are connected by an opening.
-
Animal Placement: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.[16]
-
Test Duration: The test duration is typically 5-10 minutes.
-
Data Collection: An automated system or an observer should record:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Latency to enter the dark compartment for the first time.
-
Number of transitions between the two compartments.
-
-
Data Analysis: An increase in the time spent in the light compartment and the number of transitions are indicative of an anxiolytic effect.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[17][18] The apparatus is an empty, enclosed arena. Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals explore the center of the arena more freely.
Protocol:
-
Apparatus: A square or circular arena (e.g., 40 x 40 cm for mice) with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone by software.
-
Animal Placement: Place the animal in a corner or the center of the arena.[11]
-
Test Duration: A 5-10 minute session is standard.
-
Data Collection: A video tracking system is used to record:
-
Total distance traveled.
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Rearing frequency (vertical activity).
-
-
Data Analysis: An increase in the time spent and the number of entries into the center zone suggests an anxiolytic effect. The total distance traveled is a measure of overall locomotor activity and can be used to rule out sedative or stimulant effects of the drug.
References
- 1. Buspirone - Wikipedia [en.wikipedia.org]
- 2. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. youtube.com [youtube.com]
- 6. Behavioral effects of buspirone in a mouse model of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of buspirone on antinociceptive and behaviourial responses to the elevated plus-maze in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intra-hippocampal buspirone in animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Actions of buspirone in a putative model of anxiety in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. transpharmation.com [transpharmation.com]
- 12. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elevated plus maze protocol [protocols.io]
- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 16. mmpc.org [mmpc.org]
- 17. anilocus.com [anilocus.com]
- 18. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: A Comparative Analysis of Intraperitoneal and Oral Administration of Binospirone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binospirone, also widely known as Buspirone, is an anxiolytic agent belonging to the azapirone class of drugs.[1] Its unique pharmacological profile, primarily acting as a partial agonist at serotonin 5-HT1A receptors and an antagonist at dopamine D2 receptors, distinguishes it from traditional anxiolytics like benzodiazepines.[1] A critical consideration in preclinical research is the route of administration, which significantly influences a drug's pharmacokinetic and pharmacodynamic properties. This document provides a detailed comparison of the intraperitoneal (i.p.) and oral administration of Binospirone hydrochloride, offering comprehensive data, experimental protocols, and visual representations of its mechanism of action.
Oral administration of Binospirone is characterized by rapid absorption; however, it undergoes extensive first-pass metabolism, leading to low bioavailability, which is estimated to be around 4% in humans and approximately 17.5% in rats.[2][3] Intraperitoneal injection, a common route in preclinical rodent studies, bypasses the gastrointestinal tract and first-pass metabolism, generally resulting in faster and more complete absorption compared to the oral route.[4] This difference in bioavailability can significantly impact experimental outcomes and the interpretation of results.
Data Presentation: Pharmacokinetic and Efficacy Comparison
Table 1: Comparative Pharmacokinetic Parameters of Buspirone in Rats (Intravenous vs. Oral) [3]
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | Not Applicable | 134.5 ± 23.8 |
| Tmax (min) | Not Applicable | 15.0 ± 5.0 |
| AUC₀₋∞ (ng·min/mL) | 51,500 ± 8,300 | 180,200 ± 32,400 |
| Absolute Bioavailability (F) | 100% | 17.5% |
| Half-life (t½) (min) | 65.9 ± 9.8 | 65.9 ± 9.8 |
Data from a study in rats is used to illustrate the significant difference in bioavailability between parenteral and oral routes. Cmax and Tmax are not applicable for intravenous administration as the drug is introduced directly into the systemic circulation.
Table 2: Comparative Efficacy of Intraperitoneal vs. Oral Buspirone in a Mouse Model of Immobilization Stress
| Administration Route & Dose | Behavioral Test | Outcome Measure | Result |
| Oral Gavage (5 mg/kg/day) | Elevated Plus Maze | Time in Open Arms | Significantly increased, indicating anxiolytic effect |
| Forced Swim Test | Immobility Time | Significantly decreased, indicating antidepressant-like effect | |
| Intraperitoneal Injection (1 mg/kg/day) | Elevated Plus Maze | Time in Open Arms | Significantly increased, indicating anxiolytic effect |
| Forced Swim Test | Immobility Time | Significantly decreased, indicating antidepressant-like effect |
This study demonstrates that both oral and intraperitoneal administration of buspirone can produce significant anxiolytic and antidepressant-like effects in mice, although at different dosages.
Signaling Pathways
Binospirone's pharmacological effects are primarily mediated through its interaction with the serotonin 5-HT1A and dopamine D2 receptors.
Caption: Binospirone's agonism at 5-HT1A receptors.
Caption: Binospirone's antagonism at Dopamine D2 receptors.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Pharmacokinetic Study in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound following intraperitoneal and oral administration.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% methylcellulose)
-
Male C57BL/6 mice (8-10 weeks old)
-
Gavage needles (for oral administration)
-
Syringes and needles (for i.p. injection and blood collection)
-
Microcentrifuge tubes with anticoagulant (e.g., EDTA)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Workflow:
Caption: Experimental workflow for a pharmacokinetic study.
Procedure:
-
Animal Preparation: Acclimatize male C57BL/6 mice for at least one week before the experiment. Fast the mice for 4 hours prior to drug administration, with free access to water.
-
Drug Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration.
-
Administration:
-
Oral Group: Administer the Binospirone solution/suspension via oral gavage at a specified dose (e.g., 10 mg/kg).
-
Intraperitoneal Group: Administer the Binospirone solution via intraperitoneal injection at a specified dose (e.g., 2 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into microcentrifuge tubes containing an anticoagulant.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of Binospirone and its major metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
Protocol 2: Elevated Plus Maze (EPM) for Anxiolytic Activity
This protocol describes the use of the EPM to assess the anxiolytic effects of this compound.
Materials:
-
Elevated plus maze apparatus
-
Video tracking software
-
This compound
-
Vehicle
-
Mice
Procedure:
-
Animal and Drug Preparation: As described in Protocol 1.
-
Administration: Administer this compound or vehicle via the desired route (oral or i.p.) at a specific time before the test (e.g., 30 minutes for i.p., 60 minutes for oral).
-
EPM Test:
-
Place a mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera.
-
-
Data Analysis: Use video tracking software to analyze the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
Protocol 3: Forced Swim Test (FST) for Antidepressant-like Activity
This protocol details the FST to evaluate the antidepressant-like effects of this compound.
Materials:
-
Cylindrical container filled with water
-
Video camera
-
This compound
-
Vehicle
-
Mice
Procedure:
-
Animal and Drug Preparation: As described in Protocol 1.
-
Administration: Administer this compound or vehicle via the desired route (oral or i.p.).
-
FST Procedure:
-
Gently place a mouse into a cylinder filled with water (24-26°C) from which it cannot escape.
-
Record a 6-minute session.
-
Score the duration of immobility during the last 4 minutes of the test.
-
-
Data Analysis: A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Conclusion
The choice of administration route for this compound in preclinical studies has profound implications for its pharmacokinetic profile and, consequently, its observed pharmacological effects. Intraperitoneal administration offers higher bioavailability by circumventing first-pass metabolism, which is a significant factor for orally administered Binospirone. Researchers should carefully consider the objectives of their study when selecting an administration route. For studies aiming to model human therapeutic use, oral administration may be more relevant, despite the lower bioavailability. Conversely, for mechanistic studies or when a rapid and robust systemic exposure is required, intraperitoneal injection is a more suitable option. The provided protocols and data serve as a comprehensive guide for designing and interpreting experiments involving this compound.
References
- 1. Oral buspirone causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of buspirone and 1-PP to anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Binospirone Hydrochloride by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binospirone is a potent agonist of the 5-HT1A serotonin receptor, investigated for its potential anxiolytic and antidepressant properties. Accurate and sensitive quantification of Binospirone in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document provides a detailed, adapted protocol for the detection and quantification of Binospirone hydrochloride using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize typical parameters for the LC-MS/MS analysis of arylpiperazine compounds like Binospirone, based on data for Buspirone. These values should be used as a starting point for method development and validation for Binospirone.
Table 1: Mass Spectrometry Parameters (Adapted for Binospirone)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 359.2 [M+H]⁺ (Calculated for Binospirone) |
| Product Ion (m/z) | To be determined by infusion of a standard solution |
| Dwell Time | 100-200 ms |
| Collision Energy (CE) | To be optimized |
| Declustering Potential (DP) | To be optimized |
| Internal Standard (IS) | Buspirone-d8 or a structurally similar stable isotope-labeled compound |
Table 2: Chromatographic Conditions (Adapted for Binospirone)
| Parameter | Recommended Setting |
| HPLC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from methods used for Buspirone and is suitable for cleaning up complex biological matrices like plasma or serum.[2][4]
Materials:
-
Biological matrix (e.g., plasma, serum)
-
This compound standard solutions
-
Internal Standard (IS) working solution
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium hydroxide
-
Formic acid
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment: Thaw frozen biological samples to room temperature. Vortex to ensure homogeneity.
-
Spiking: To 200 µL of the sample, add 20 µL of the IS working solution. For calibration standards and quality control samples, add the appropriate volume of Binospirone standard solution.
-
Acidification: Add 200 µL of 4% phosphoric acid in water to each sample. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water to remove interferences.
-
Elution: Elute Binospirone and the IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following is a starting point for the LC-MS/MS method. Optimization of the gradient and mass spectrometer parameters is essential.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Procedure:
-
Method Setup: Set up the LC-MS/MS system with the chromatographic and mass spectrometric conditions outlined in Tables 1 and 2.
-
System Suitability: Inject a standard solution of Binospirone to confirm system performance, including peak shape and retention time.
-
Sequence Run: Create a sequence including blank samples, calibration standards, quality control samples, and the unknown samples.
-
Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode. The transition for Binospirone needs to be determined empirically by infusing a standard solution into the mass spectrometer.
-
Data Processing: Process the acquired data using appropriate software to generate a calibration curve and calculate the concentrations of Binospirone in the unknown samples.
Visualizations
Caption: Workflow for this compound detection.
Caption: Binospirone's mechanism of action.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. A sensitive LC-ESI-MS/MS method for the quantification of low concentrations of buspirone in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Rapid and highly sensitive liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantitation of buspirone in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Binospirone Hydrochloride in Neurodegeneration Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binospirone hydrochloride, the salt form of buspirone, is a non-benzodiazepine anxiolytic agent that has garnered significant interest in neurodegeneration research. Its unique pharmacological profile, primarily acting as a partial agonist at serotonin 5-HT1A receptors and an antagonist at dopamine D2 and D3 receptors, suggests potential therapeutic applications beyond anxiety.[1][2] Emerging evidence indicates that binospirone may exert neuroprotective effects, making it a valuable tool for investigating the underlying mechanisms of neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. This document provides detailed application notes and protocols for the use of this compound in neurodegeneration research.
Mechanism of Action
Binospirone's primary mechanism of action involves its high affinity for serotonin 5-HT1A receptors, where it acts as a partial agonist.[2] It also exhibits antagonist activity at dopamine D2 and D3 receptors.[3][4] Its multifaceted interactions with these neurotransmitter systems are thought to underlie its potential neuroprotective properties.
Data Presentation
Table 1: Receptor Binding Affinity of Binospirone (Buspirone)
| Receptor Subtype | Species | Kᵢ (nM) | Reference |
| 5-HT₁ₐ | Human | 7.1 - 1000 (IC₅₀) | [4] |
| Rat | 27 ± 5 | [5] | |
| Dopamine D₂ | Human | ~25% occupancy at 60-120mg oral dose | [2] |
| Rat | - | ||
| Dopamine D₃ | Human | ~25% occupancy at 60-120mg oral dose | [2] |
| Rat | - | ||
| Sigma-2 | - | - |
Table 2: In Vivo Efficacy of Binospirone in a Neurodegeneration Model
| Model | Species | Treatment | Dosage | Outcome | Reference |
| Rotenone-induced Parkinson's Disease | Mouse | Binospirone (i.p.) | 1, 3, 10 mg/kg/day for 21 days | - Prevented behavioral deficits- Prevented degeneration of TH-positive neurons- Attenuated neuroinflammation | [3][4] |
Signaling Pathways
Caption: Binospirone's partial agonism on 5-HT1A receptors.
Caption: Binospirone's antagonism of Dopamine D2 receptors.
Experimental Protocols
In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol describes a method to assess the neuroprotective effects of this compound against a neurotoxin-induced cell death in the human neuroblastoma SH-SY5Y cell line.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
This compound stock solution (in sterile water or DMSO)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or rotenone)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment with Binospirone: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours. Include a vehicle control group.
-
Induction of Neurotoxicity: After the pre-treatment period, expose the cells to a neurotoxin (e.g., 100 µM 6-OHDA or 1 µM rotenone) for another 24 hours. A control group without the neurotoxin should also be included.
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated with neurotoxin).
Caption: Workflow for in vitro neuroprotection assay.
In Vivo Neuroprotection Study in a Rotenone-Induced Mouse Model of Parkinson's Disease
This protocol outlines a procedure to evaluate the neuroprotective effects of this compound in a rotenone-induced mouse model of Parkinson's disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Rotenone
-
Sunflower oil (or other suitable vehicle)
-
This compound
-
Saline
-
Behavioral testing apparatus (e.g., open field, rotarod)
-
Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase (TH) antibody)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Induction of Parkinsonism: Administer rotenone (e.g., 10 mg/kg, i.p.) dissolved in a suitable vehicle daily for 21 days to induce Parkinson's-like pathology.[3][4] A control group should receive the vehicle only.
-
Binospirone Treatment: Co-administer this compound (1, 3, or 10 mg/kg, i.p.) dissolved in saline daily, 30 minutes before the rotenone injection, for 21 days.[3] A rotenone-only group should receive saline instead of Binospirone.
-
Behavioral Assessment:
-
Perform behavioral tests such as the open field test (to assess locomotor activity) and the rotarod test (to assess motor coordination) at baseline and at the end of the treatment period.
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.
-
Collect the brains and process them for immunohistochemistry.
-
Stain brain sections with an anti-TH antibody to visualize dopaminergic neurons in the substantia nigra and striatum.
-
Quantify the number of TH-positive neurons to assess neuroprotection.
-
Caption: Workflow for in vivo neuroprotection study.
Conclusion
This compound presents a promising pharmacological tool for neurodegeneration research. Its ability to modulate multiple neurotransmitter systems offers a unique avenue for investigating the complex pathologies of neurodegenerative diseases. The protocols and data presented here provide a framework for researchers to explore the neuroprotective potential of Binospirone and to elucidate its mechanisms of action in various experimental models. Further research is warranted to fully understand its therapeutic potential in treating neurodegenerative disorders.
References
- 1. Neuropharmacology of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. The Anxiolytic Drug Buspirone Prevents Rotenone-Induced Toxicity in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anxiolytic Drug Buspirone Prevents Rotenone-Induced Toxicity in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. buspirone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Troubleshooting & Optimization
Binospirone Hydrochloride Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of Binospirone hydrochloride in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound?
A: For maximum stability, this compound should be dissolved in a suitable buffer, preferably with a pH between 6.0 and 7.0. While solubility is highest in acidic conditions (pH 1.2), stability is compromised.[1][2] Stock solutions should be protected from light, stored at refrigerated temperatures (2-8°C), and prepared fresh as needed for sensitive experiments. The use of amber vials is recommended to prevent photodegradation.[3]
Q2: What are the main factors that cause this compound to degrade in solution?
A: The primary factors leading to the degradation of this compound in solution are:
-
pH: The compound is susceptible to acid-base hydrolysis. The major degradation product is formed through hydrolysis.[3][4]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[3][5]
-
Light: The compound should be protected from light to prevent photodegradation.[3][4]
-
Oxidation: It may also be labile under oxidative stress conditions.[6]
Q3: How does pH affect the solubility and stability of this compound?
A: There is a trade-off between solubility and stability. This compound, like the closely related compound Buspirone HCl, exhibits pH-dependent solubility, with the highest solubility observed in acidic media (pH 1.2). However, acidic conditions can lead to hydrolysis.[1][2][3] Neutral to slightly acidic conditions (pH 6.0-7.0) typically offer the best compromise, providing adequate solubility while minimizing hydrolytic degradation.[3][4]
Q4: Can I use aqueous solutions of this compound that have been stored for several days?
A: It is not recommended. Studies on the analogous compound Buspirone HCl have shown that even when stored in glass vials, a significant loss of the active compound can occur within a day, partly due to adsorption onto the glass surface and degradation.[3] For quantitative and cell-based assays, it is critical to use freshly prepared solutions to ensure accurate and reproducible results.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability-related issues.
Problem: Inconsistent or non-reproducible results in my experiments.
This is a common symptom of compound degradation. Use the following decision tree to diagnose the potential cause.
Caption: Troubleshooting workflow for stability issues.
Data on Stability and Solubility
The following tables summarize stability and solubility data, primarily based on studies of the structurally similar compound Buspirone hydrochloride, which serves as a valuable proxy.
Table 1: Influence of Stress Conditions on Stability
| Stress Condition | Description | Expected Outcome for Binospirone HCl | Reference |
| Acid Hydrolysis | 0.05 M HCl at 60°C | Significant degradation. Leads to the formation of the primary hydrolytic degradation product. | [3][4][6] |
| Base Hydrolysis | 0.05 M NaOH at 60°C | Significant degradation. | [3][4][6] |
| Oxidative | Hydrogen Peroxide | Potential for degradation. | [6] |
| Thermal | 60°C in solid state | Degradation occurs, accelerated by the presence of moisture. | [3][5] |
| Photolytic | Exposure to sunlight | Degradation occurs. Protection from light is necessary. | [3][4][6] |
Table 2: pH-Dependent Solubility Profile
This data is for the two polymorphic forms of Buspirone HCl and illustrates the compound's solubility behavior in media simulating the human gastrointestinal tract.[1]
| pH of Media | Buffer System | Solubility (Form 1) (mg/mL) | Solubility (Form 2) (mg/mL) | Implication for Experiments |
| 1.2 | 0.1 M HCl | 215.30 | 225.21 | High solubility, but lowest stability due to acid hydrolysis. |
| 4.5 | 0.051 M Sodium Acetate | 19.85 | 20.11 | Moderate solubility and improved stability. |
| 6.8 | 0.05 M Potassium Phosphate | 1.83 | 1.89 | Lower solubility, but generally higher stability. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is used to intentionally degrade the sample to identify potential degradation products and pathways.
-
Preparation : Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a 50:50 mixture of methanol and water.[5]
-
Acid Hydrolysis : Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Incubate in a water bath at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration for HPLC analysis.
-
Base Hydrolysis : Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Incubate in a water bath at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation : Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours. Dilute for analysis.
-
Photodegradation : Expose a solution of the compound in a clear quartz vial to direct sunlight for 8-24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analysis : Analyze all stressed samples and a control sample by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and identify any new peaks.
References
- 1. Buspirone Hydrochloride Polymorphism: Stability, Solubility, Flow Properties, and Manufacturing Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Stability-indicating high-performance liquid chromatographic assay of buspirone HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of thermal decomposition of buspirone hydrochloride in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Binospirone Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges associated with the poor oral bioavailability of Binospirone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor oral bioavailability of this compound?
The primary reason for the poor oral bioavailability of this compound is extensive first-pass metabolism in the liver.[1][2] After oral administration, the drug is well absorbed from the gastrointestinal tract, but a significant portion is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver before it can reach systemic circulation.[3][4] This results in a very low absolute oral bioavailability of approximately 4%.[1][2][5]
Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound?
This compound is considered a high-solubility compound.[6][7] However, its permeability classification is not definitively established, with some data suggesting it could be a BCS Class I (high solubility, high permeability) or Class III (high solubility, low permeability) compound.[6][7] The potential for different polymorphic forms may also influence its properties.[7][8]
Q3: How does food intake affect the bioavailability of this compound?
Food intake has been shown to increase the bioavailability of this compound.[2][9][10] This is likely due to a decrease in the extent of first-pass metabolism when the drug is taken with food.[2][4] Studies have reported that food can increase the peak plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of unchanged buspirone.[5][9]
Q4: What are the main formulation strategies being investigated to improve the oral bioavailability of this compound?
Several formulation strategies are being explored to enhance the oral bioavailability of this compound by either bypassing or reducing first-pass metabolism. These include:
-
Nanoparticle-Based Delivery Systems: Formulations such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) have been shown to significantly increase oral bioavailability.[11][12]
-
Lipid-Based Drug Delivery Systems (LBDDS): These systems, including microemulsions and self-emulsifying drug delivery systems (SEDDS), can enhance the absorption and lymphatic transport of the drug, thereby reducing first-pass metabolism.[1][13]
-
Sustained-Release Formulations: Oral osmotic pump tablets and in-situ gels have been developed to provide prolonged drug release, which can lead to improved bioavailability and a more stable therapeutic effect.[14][15]
Q5: Are there alternative routes of administration being explored to bypass first-pass metabolism entirely?
Yes, several alternative routes are being investigated:
-
Intranasal Delivery: This route offers direct absorption into the systemic circulation, effectively bypassing the liver and the gastrointestinal tract.[1][16] Microemulsions and nanoparticle-based formulations have demonstrated significantly improved bioavailability when administered intranasally.[1][12]
-
Transdermal Delivery: Transdermal therapeutic systems provide a non-invasive way to deliver the drug over a prolonged period, avoiding first-pass metabolism and improving patient compliance.[17]
Troubleshooting Guides
Issue: Low and variable plasma concentrations in preclinical oral dosing studies.
| Potential Cause | Troubleshooting/Suggested Approach |
| Extensive First-Pass Metabolism | Consider formulation strategies that can reduce hepatic metabolism. Lipid-based formulations (LBDDS) or nanoparticle systems can alter the absorption pathway, potentially increasing lymphatic uptake and bypassing the liver.[11][13] |
| Food Effect | Standardize feeding conditions in your animal studies. Administering this compound with food has been shown to increase its bioavailability.[4][9] Ensure consistent timing of dosing with respect to feeding cycles. |
| Poor Formulation Stability/Solubility | Although this compound has high solubility, the stability of the formulation can be critical.[6] Ensure the drug is fully dissolved and stable in the vehicle used for dosing. For suspension formulations, ensure uniform particle size and adequate suspension properties. |
Issue: Difficulty in achieving sustained therapeutic drug levels with oral administration.
| Potential Cause | Troubleshooting/Suggested Approach |
| Short Half-Life | The elimination half-life of unchanged buspirone is relatively short, ranging from 2 to 11 hours.[2][3] |
| Rapid Metabolism | Develop and test sustained-release oral dosage forms. Options include oral osmotic pump tablets, which can provide zero-order drug release, or pH-sensitive in-situ gels that prolong gastric residence time and drug release.[14][15] |
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations
| Formulation | Route of Administration | Animal Model | Cmax | Tmax | AUC | Relative Bioavailability Increase |
| Drug Solution | Oral | Rats | - | - | - | Baseline |
| Solid Lipid Nanoparticles (SLNs) | Oral | Rats | Significantly Higher | - | Significantly Higher | - |
| In-situ Gel | Oral | - | Lower | Higher | - | 1.5-fold (vs. drug solution)[14] |
| Microemulsion | Intranasal | Rats | - | - | - | ~4-fold (vs. oral)[1] |
| Transdermal Therapeutic System | Transdermal | Rabbits | - | - | - | 2.65-fold (vs. oral solution)[17] |
Note: "Cmax" (Maximum plasma concentration), "Tmax" (Time to reach Cmax), and "AUC" (Area under the curve) are key pharmacokinetic parameters. Specific values can vary significantly between studies.
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) of this compound
This protocol is based on the emulsification-evaporation and sonication method.[11]
Materials:
-
This compound
-
Lipid (e.g., Cetyl alcohol)
-
Surfactant (e.g., Tween 20)
-
Lecithin
-
Organic Solvents (e.g., Acetone, Dichloromethane)
-
Deionized Water
Procedure:
-
Dissolve this compound, the lipid, and lecithin in a mixture of acetone and dichloromethane.
-
Prepare an aqueous phase containing the surfactant.
-
Add the organic phase to the aqueous phase under high-speed homogenization to form a primary emulsion.
-
Sonicate the emulsion using a probe sonicator to reduce the particle size.
-
Evaporate the organic solvents under reduced pressure to form the SLN suspension.
-
Characterize the resulting SLNs for particle size, zeta potential, and drug entrapment efficiency.
Protocol 2: Preparation of an Intranasal Microemulsion of this compound
This protocol is based on the construction of a pseudo-ternary phase diagram to identify the microemulsion region.[1]
Materials:
-
This compound
-
Oil (e.g., Isopropyl myristate)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Propylene glycol)
-
Deionized Water
Procedure:
-
Construct a pseudo-ternary phase diagram by titrating mixtures of the oil, surfactant, and co-surfactant with water.
-
Identify the microemulsion region from the phase diagram.
-
Select an optimal formulation from the microemulsion region. An example formulation consists of 5% isopropyl myristate, 45% surfactant/co-surfactant mixture (e.g., Tween 80 and propylene glycol in a 2:1 ratio), and 50% water.[1]
-
Dissolve this compound in the aqueous phase.
-
Add the oil phase and the surfactant/co-surfactant mixture to the aqueous phase with gentle stirring until a clear and transparent microemulsion is formed.
-
Characterize the microemulsion for globule size, pH, and drug content.
Visualizations
Caption: Strategies to overcome the first-pass metabolism of oral Binospirone HCl.
Caption: A typical experimental workflow for preparing Binospirone HCl nanoparticles.
References
- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 2. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Buspirone Hydrochloride Polymorphism: Stability, Solubility, Flow Properties, and Manufacturing Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Formulation and optimization of solid lipid nanoparticles of buspirone HCl for enhancement of its oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. mdpi.com [mdpi.com]
- 15. Development and optimization of buspirone oral osmotic pump tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Enhanced Bioavailability of Buspirone From Reservoir-Based Transdermal Therapeutic System, Optimization of Formulation Employing Box–Behnken Statistical Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Binospirone Hydrochloride Formulation for Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with binospirone hydrochloride formulations in animal studies. Given the limited publicly available physicochemical data for this compound, this guide incorporates established principles for formulating poorly soluble drugs, with buspirone hydrochloride, a structurally similar azapirone, used as an illustrative analogue where specific data for binospirone is not available.
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation challenges with this compound for animal studies?
A1: Like many new chemical entities, this compound is expected to present challenges related to its physicochemical properties. The primary challenges include:
-
Poor Aqueous Solubility: Many drugs in the azapirone class exhibit limited solubility in water, which can lead to low and variable oral bioavailability.[1][2]
-
pH-Dependent Solubility: The solubility of compounds with ionizable groups, like binospirone, is often dependent on the pH of the medium. For instance, buspirone hydrochloride shows peak dissolution at a low pH of 1.2.[3][4][5]
-
Physical Stability and Polymorphism: The existence of different crystalline forms (polymorphs) can impact solubility, dissolution rate, and stability.[3][4][5] While specific data for binospirone is scarce, buspirone hydrochloride has two polymorphic forms, with Form 1 being more stable.[3][4]
-
Vehicle Selection: Identifying a suitable vehicle that can solubilize or suspend this compound at the desired concentration without causing toxicity in the animal model is a critical and often challenging step.[1][2][6]
Q2: How does this compound exert its pharmacological effect?
A2: Binospirone is an azapirone anxiolytic. Its primary mechanism of action involves high affinity for the serotonin 5-HT1A receptor, where it acts as a partial agonist.[7] This modulation of the serotonergic system is central to its anxiolytic properties. Additionally, it interacts with dopamine D2-like receptors.[7]
Q3: What are some common vehicles for administering poorly soluble compounds like this compound in animal studies?
A3: The choice of vehicle is critical and depends on the route of administration, the required dose, and the toxicology of the vehicle itself. Common options include:
-
Aqueous Suspensions: For compounds with very low solubility, a uniform suspension in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80) is often used.
-
Co-solvent Systems: Mixtures of water and a non-aqueous solvent (e.g., polyethylene glycol, propylene glycol, ethanol) can enhance the solubility of some compounds.[2]
-
Lipid-Based Formulations: Solutions or suspensions in oils (e.g., sesame oil, corn oil) or self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.
-
Cyclodextrin Formulations: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low and/or variable drug exposure in pharmacokinetic (PK) studies. | Poor solubility and dissolution of this compound in the gastrointestinal tract. | 1. Particle Size Reduction: Micronization or nanomilling can increase the surface area for dissolution. 2. Formulation Optimization: Explore different formulation strategies such as co-solvent systems, lipid-based formulations, or cyclodextrin complexation to enhance solubility. 3. pH Adjustment: For oral formulations, consider buffering the vehicle to a pH that favors drug solubility. |
| Precipitation of the drug upon administration or dilution. | The drug is soluble in the formulation vehicle but precipitates when it comes into contact with physiological fluids. | 1. Conduct in vitro precipitation studies: Mix the formulation with simulated gastric and intestinal fluids to assess the potential for precipitation. 2. Use precipitation inhibitors: Incorporate polymers such as HPMC or PVP into the formulation to maintain a supersaturated state in vivo. |
| Difficulty in preparing a stable and homogenous formulation. | The drug is not adequately wetted by the vehicle, leading to clumping and settling. | 1. Optimize the suspending/wetting agents: Screen different types and concentrations of suspending agents (e.g., methylcellulose, carboxymethylcellulose) and wetting agents (e.g., polysorbates, poloxamers). 2. Homogenization: Use high-shear mixing or sonication to ensure uniform particle dispersion. |
| Adverse events or toxicity observed in the vehicle control group. | The chosen vehicle or its concentration is not well-tolerated by the animal species. | 1. Review vehicle toxicity data: Consult literature for the known safety profile of the vehicle in the specific animal model and for the intended route and duration of administration. 2. Dose volume and concentration: Ensure the dosing volume and the concentration of any excipients are within acceptable limits. 3. Select an alternative vehicle: If toxicity is observed, select a more inert vehicle, such as an aqueous methylcellulose suspension. |
Quantitative Data Summary
While specific quantitative data for this compound is limited in public literature, the following table provides solubility data for the analogue buspirone hydrochloride, which can serve as a reference for formulation development.
Table 1: Solubility of Buspirone Hydrochloride Polymorphs [3][4]
| Medium | pH | Solubility (mg/mL) |
| Simulated Gastric Fluid (without pepsin) | 1.2 | > 30 |
| Acetate Buffer | 4.5 | > 30 |
| Simulated Intestinal Fluid (without pancreatin) | 6.8 | > 30 |
| Water | - | ~10[8] |
Note: The high solubility in the physiological pH range of 1.2-6.8 led to a Biopharmaceutics Classification System (BCS) classification of Class I or III for buspirone hydrochloride, though permeability differences between its polymorphs are not fully explored.[3][4][5]
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage
Objective: To prepare a homogenous suspension of this compound for oral administration to rodents.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Methylcellulose in purified water
-
Wetting agent (optional): 0.1% (w/v) Tween 80
-
Mortar and pestle or homogenizer
-
Calibrated balance
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
Procedure:
-
Calculate the required amounts of this compound, methylcellulose, and water based on the desired final concentration and volume.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding the methylcellulose to vigorously stirring water. Continue stirring until a clear, uniform solution is formed.
-
If using a wetting agent, add it to a small portion of the vehicle.
-
Weigh the required amount of this compound.
-
In a mortar, add the this compound powder. If using a wetting agent, add a small amount of the vehicle containing the wetting agent to the powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing.
-
Transfer the suspension to a beaker and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any clumps or undispersed particles.
-
Store the suspension in a tightly sealed container, protected from light, and at the recommended temperature. Continuously stir the suspension during dosing to maintain homogeneity.
Protocol 2: Oral Gavage Procedure in Rats[9][10][11]
Objective: To accurately administer a liquid formulation orally to a rat.
Materials:
-
Rat restraint device (optional)
-
Appropriately sized gavage needle (e.g., 16-18 gauge, 2-3 inches long with a rounded tip for adult rats)[9]
-
Syringe containing the this compound formulation
-
Scale to weigh the animal
Procedure:
-
Weigh the rat to determine the correct dosing volume. The maximum recommended dosing volume is typically 10-20 ml/kg.[9]
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark the needle to avoid over-insertion.[9][10]
-
Fill the syringe with the calculated volume of the formulation.
-
Securely restrain the rat to immobilize its head and body. Extend the head back slightly to create a straight line through the neck and esophagus.[9][10]
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly with no resistance.[9][10]
-
If resistance is met, withdraw the needle and reposition before attempting again. Do not force the needle.[9][10]
-
Once the needle is in the esophagus, dispense the formulation slowly and steadily.
-
Gently withdraw the needle along the same path of insertion.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes post-dosing.[11]
Visualizations
Caption: Experimental workflow for preclinical formulation development and in vivo testing.
Caption: Simplified signaling pathway for Binospirone's action at 5-HT1A receptors.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buspirone Hydrochloride Polymorphism: Stability, Solubility, Flow Properties, and Manufacturing Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Buspirone Hydrochloride Polymorphism: Stability, Solubility, Flow Properties, and Manufacturing Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. altasciences.com [altasciences.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Binospirone hydrochloride stock solutions
Technical Support Center: Buspirone Hydrochloride
A Note on Nomenclature: The information provided pertains to Buspirone hydrochloride . "Binospirone hydrochloride" is likely a typographical error, as the established scientific literature and chemical databases extensively reference Buspirone hydrochloride for the properties and applications discussed herein.
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Buspirone hydrochloride stock solutions, ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Buspirone hydrochloride stock solutions?
A1: Buspirone hydrochloride exhibits good solubility in several common laboratory solvents. Methanol is a preferred choice for high concentrations, while aqueous solutions are suitable for many experimental needs.[1][2][3] For specific applications, DMSO is also a viable option.[3] It is recommended to use high-purity, anhydrous solvents to minimize potential degradation.
Q2: What are the optimal storage conditions for Buspirone hydrochloride solid compound and stock solutions?
A2: For the solid compound, storage in tightly sealed, light-resistant containers at controlled room temperature (15-25°C) is recommended.[2][4][5][6][7] Some suppliers may recommend refrigeration (2-8°C), so it is always best to consult the product-specific datasheet.[1][8][9]
For stock solutions, it is critical to protect them from light.[6][9][10] Solutions should be aliquoted into light-resistant tubes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Q3: How stable are Buspirone hydrochloride solutions once prepared?
A3: Buspirone hydrochloride is generally stable when stored correctly.[5] However, one study noted that a solution of Buspirone HCl in a glass vial showed a recovery of approximately 97.5% after one day, which was attributed to potential adsorption onto the glass surface rather than chemical degradation.[10] For sensitive experiments, it is advisable to use freshly prepared solutions or to validate the stability under your specific experimental conditions.
Q4: Is Buspirone hydrochloride sensitive to light?
A4: Yes, multiple sources confirm that Buspirone hydrochloride is light-sensitive.[4][5][6][7][9] All handling, storage, and experimental procedures should be performed with protection from light to prevent photodegradation. Use amber vials or tubes wrapped in aluminum foil.
Q5: What are the primary factors that can cause degradation?
A5: Forced degradation studies have identified several stress factors, including heat, light, moisture (for the solid form), acid-base hydrolysis, and oxidation.[10][11] The major degradation product identified under these stress conditions is Buspirone acid hydrochloride.[10][11]
Q6: Does the pH of the solution affect the stability and solubility of Buspirone hydrochloride?
A6: Yes, pH is a critical factor. Buspirone hydrochloride shows pH-dependent solubility, with the highest solubility observed in acidic conditions (pH 1.2).[12][13] Extreme pH conditions (strong acids or bases) can lead to hydrolysis, especially when combined with high temperatures.[10][11]
Troubleshooting Guide
Problem: My stock solution appears cloudy or has formed a precipitate.
-
Possible Cause 1: Concentration Exceeds Solubility. The prepared concentration may be too high for the chosen solvent, especially after cooling if heat was used for dissolution.
-
Solution 1: Gently warm the solution (if heat-stable) or sonicate to attempt redissolution. If precipitation persists, it may be necessary to prepare a new, more dilute stock solution.
-
Possible Cause 2: Improper Storage. Storage at a very low temperature could cause the compound to precipitate out of some organic solvents.
-
Solution 2: Allow the solution to warm to room temperature and assess solubility. Consider the storage temperature recommendations for your specific solvent.
Problem: I suspect my stock solution has degraded, leading to inconsistent experimental results.
-
Possible Cause 1: Age or Improper Storage. The solution may be old, may have undergone multiple freeze-thaw cycles, or may have been exposed to light.
-
Solution 1: Discard the suspect solution and prepare a fresh stock from the solid compound. Always label aliquots with the preparation date.
-
Possible Cause 2: Chemical Degradation. The integrity of the compound may be compromised.
-
Solution 2: If the issue persists and is critical, the integrity of the solution can be verified using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), and comparing the chromatogram to a freshly prepared standard.[10][11]
Data Presentation
Table 1: Solubility of Buspirone Hydrochloride in Common Solvents
| Solvent | Reported Solubility | Reference |
| Methanol | 50 mg/mL (may require heat) | [1][3] |
| Water | 10 mg/mL | [1] |
| DMSO | 100 mM | [3] |
| Ethanol | ≥8.37 mg/mL (with sonication) | [14] |
Table 2: pH-Dependent Solubility of Buspirone Hydrochloride Polymorphs at 37°C
| Polymorphic Form | Solubility at pH 1.2 (mg/mL) | Solubility at pH 4.5 (mg/mL) | Solubility at pH 6.8 (mg/mL) | Reference |
| Form 1 | 240.52 | 166.40 | 161.45 | [12] |
| Form 2 | 240.48 | 166.38 | 161.40 | [12] |
| Note: A study concluded that the two known polymorphic forms of Buspirone HCl have equivalent solubility profiles.[12] |
Experimental Protocols
Protocol 1: Preparation of a Buspirone Hydrochloride Stock Solution (Example: 10 mg/mL in Methanol)
-
Preparation: Work in a chemical fume hood and protect the compound from light.
-
Weighing: Accurately weigh 10 mg of solid Buspirone hydrochloride powder using a calibrated analytical balance.
-
Dissolution: Transfer the powder to a sterile, light-resistant 1.5 mL tube. Add 1.0 mL of high-purity methanol.
-
Mixing: Vortex the solution until the solid is completely dissolved. If necessary, gently warm the solution in a water bath or sonicate to aid dissolution.[1]
-
Storage: Once fully dissolved, this provides a 10 mg/mL stock solution. For long-term storage, create smaller working aliquots in amber or foil-wrapped tubes and store them at -20°C or below.
-
Labeling: Clearly label all aliquots with the compound name, concentration, solvent, date of preparation, and your initials.
Protocol 2: Integrity Assessment via Stability-Indicating HPLC
This protocol is adapted from a published stability-indicating method and should be further optimized for specific laboratory equipment.[10][11]
-
Chromatographic System:
-
Column: Ultrasphere C18 or equivalent.
-
Detector: Photo-Diode Array (PDA) detector, monitoring at 244 nm and 210 nm.
-
Column Temperature: 40°C.
-
-
Mobile Phase:
-
Buffer: Monobasic potassium phosphate buffer (pH 6.9).
-
Organic Phase: Acetonitrile-methanol mixture (13:17 v/v).
-
-
Gradient Program:
-
Initial: 35% organic phase for 5 minutes.
-
Ramp: Increase to 54% organic phase over 5.5 minutes.
-
-
Procedure:
-
Prepare a fresh standard solution of Buspirone HCl at a known concentration.
-
Dilute an aliquot of the stock solution to be tested to the same concentration.
-
Inject both the standard and the test sample into the HPLC system.
-
Compare the chromatograms. The appearance of significant new peaks or a decrease in the area of the main Buspirone peak in the test sample relative to the standard indicates degradation.
-
Visualizations
Caption: Recommended workflow for preparing and storing Buspirone HCl stock solutions.
Caption: A logical guide to troubleshooting common issues with stock solutions.
Caption: Primary environmental factors that can lead to the degradation of Buspirone HCl.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Buspirone hydrochloride | 33386-08-2 [chemicalbook.com]
- 4. fermion.fi [fermion.fi]
- 5. fermion.fi [fermion.fi]
- 6. Buspirone (Buspar, Bucapsol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. Buspirone Hydrochloride [drugfuture.com]
- 8. biosynth.com [biosynth.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Stability-indicating high-performance liquid chromatographic assay of buspirone HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buspirone Hydrochloride Polymorphism: Stability, Solubility, Flow Properties, and Manufacturing Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
Technical Support Center: Binospirone Hydrochloride Administration in Preclinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate use and dosage adjustment of Binospirone hydrochloride across different animal strains. The following information is intended to serve as a starting point for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an anxiolytic agent belonging to the azapirone class. Its primary mechanism of action is as a partial agonist at serotonin 5-HT1A receptors.[1] It also has a complex interaction with dopamine D2-like receptors, acting as an antagonist at D3 and D4 receptors.[1] Unlike benzodiazepines, it does not exert its effects through the GABA-A receptor complex.
Q2: How is this compound metabolized and are the metabolites active?
Binospirone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. Its major active metabolite is 1-(2-pyrimidinyl)-piperazine (1-PP), which also contributes to the overall pharmacological effect.[1] Notably, the concentration of 1-PP in the brain and plasma can be higher than that of the parent compound, buspirone.[2]
Q3: What are the general principles for adjusting the dose of this compound between different animal species?
Allometric scaling is a common method used to estimate the equivalent dose of a drug between different animal species based on their body surface area. This approach accounts for differences in metabolic rates, which are generally lower in larger animals. The following table provides conversion factors to calculate the Human Equivalent Dose (HED) from animal doses, which can be adapted to estimate doses between different animal species.
Table 1: Allometric Scaling Factors for Dose Conversion
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor (Body Weight / Body Surface Area) |
| Mouse | 0.02 | 0.0066 | 3.0 |
| Rat | 0.15 | 0.025 | 6.0 |
| Rabbit | 1.8 | 0.15 | 12.0 |
| Dog | 10 | 0.50 | 20.0 |
| Human | 60 | 1.62 | 37.0 |
To convert a dose from Animal A to Animal B, the following formula can be used:
Dose Animal B (mg/kg) = Dose Animal A (mg/kg) x (Km Animal A / Km Animal B)
Q4: Are there known differences in response to Binospirone (Buspirone) between different mouse strains?
Yes, studies have shown strain-specific responses to buspirone. For example, a study comparing C57BL/6J and A/J mice found that while buspirone stimulated ventilation at rest in both strains, it reduced the hypercapnic response in C57BL/6J mice but not in A/J mice.[3][4] This suggests that the genetic background of the mouse strain can influence the physiological response to the drug.
Q5: Are there known differences in response to Binospirone (Buspirone) between different rat strains?
Research indicates that different rat strains can exhibit varying sensitivity to buspirone. A study using the elevated plus-maze and Vogel conflict tests suggested that Long-Evans rats may be more sensitive to the anxiolytic effects of oral buspirone compared to Sprague-Dawley and Wistar rats.[2][5] Furthermore, pharmacokinetic differences have been observed between Sprague-Dawley and Wistar rats for other compounds, which could also apply to binospirone metabolism and disposition.[6][7]
Troubleshooting Guide
Issue 1: High variability in behavioral or physiological responses within the same experimental group.
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure precise and consistent administration techniques. For oral gavage, confirm the dose is delivered directly to the stomach. For intraperitoneal injections, ensure consistent placement.
-
-
Possible Cause: Animal stress.
-
Solution: Acclimate animals to the housing environment and handling procedures for a sufficient period before the experiment to minimize stress-induced variability.[1]
-
-
Possible Cause: Biological variability.
-
Solution: Ensure all animals are of the same age, sex, and have been housed under identical conditions. Increasing the number of animals per group can also help to account for natural biological variation.
-
Issue 2: Observed sedative effects at doses intended to be anxiolytic.
-
Possible Cause: Dose is too high for the specific animal strain.
-
Solution: Buspirone can exhibit a U-shaped dose-response curve, with anxiolytic effects at lower doses and sedative or other effects at higher doses.[2] It is crucial to perform a dose-response study to determine the optimal therapeutic window for the desired effect in your specific animal strain. For example, in Long-Evans rats, anxiolytic effects in the elevated plus-maze were observed at a low dose range (0.03-0.3 mg/kg, p.o.), while higher doses (10 mg/kg, p.o.) induced sedation.[2][5]
-
-
Possible Cause: Strain sensitivity.
-
Solution: As noted, different strains can have different sensitivities. If sedation is observed, reduce the dose and titrate upwards to find the effective, non-sedating dose for your strain.
-
Issue 3: Lack of a clear anxiolytic effect at previously reported doses.
-
Possible Cause: Strain resistance or different metabolic profile.
-
Solution: The strain you are using may be less sensitive or metabolize the drug differently. A dose-response study is recommended to determine the effective dose range for your specific animal model.
-
-
Possible Cause: Route of administration.
-
Solution: The bioavailability and pharmacokinetics of Binospirone can differ significantly between oral (p.o.) and intraperitoneal (i.p.) administration. Ensure the chosen route of administration is appropriate for your experimental goals and consider that oral administration undergoes first-pass metabolism.[8]
-
-
Possible Cause: Influence of the active metabolite.
-
Solution: The active metabolite, 1-PP, may have a different pharmacological profile and its formation can vary between strains. The overall observed effect is a combination of the parent drug and its metabolite.[2]
-
Experimental Protocols & Data
Dosage Information from Preclinical Studies
The following tables summarize doses of Buspirone (hydrochloride salt is commonly used in these studies) administered in various animal strains as reported in the literature. These should be used as a starting point for designing your own dose-response experiments.
Table 2: Buspirone Doses in Mouse Strains
| Mouse Strain | Route of Administration | Dose Range | Observed Effect | Reference |
| C57BL/6J | Intraperitoneal (i.p.) | ≥3 mg/kg | Improved posthypoxic ventilatory irregularities | [3][4] |
| CD-1 | Intraperitoneal (i.p.) | 0.5, 2, or 10 mg/kg | Dose-dependent decrease in exaggerated freezing response; 2 mg/kg showed anxiolytic-like effects | [9] |
Table 3: Buspirone Doses in Rat Strains
| Rat Strain | Route of Administration | Dose Range | Observed Effect | Reference |
| Long-Evans | Oral (p.o.) | 0.03 - 10.0 mg/kg | Anxiolytic activity at 0.03, 0.1, 0.3 mg/kg; Sedation at 10 mg/kg | [2][5] |
| Sprague-Dawley | Intraperitoneal (i.p.) | 1.5, 2.5, and 3.5 mg/kg/day | Dose-dependent effects on functional recovery after spinal cord injury | [10] |
| Sprague-Dawley | Subcutaneous (s.c.) | 10 mg/kg | Decrease in serotonin synthesis (acute administration) | [11] |
Detailed Methodologies
Protocol 1: Intraperitoneal (i.p.) Administration in Mice (adapted from Malikowska et al., 2019) [9]
-
Drug Preparation: Dissolve this compound in a sterile vehicle (e.g., 0.9% saline).
-
Animal Handling: Gently restrain the mouse.
-
Injection: Administer the calculated dose via intraperitoneal injection. The injection volume should be appropriate for the size of the animal (typically 5-10 ml/kg).
-
Post-injection Monitoring: Observe the animal for any adverse reactions and proceed with the behavioral or physiological testing at the appropriate time point based on the drug's known pharmacokinetics.
Protocol 2: Oral (p.o.) Gavage in Rats (adapted from Vaidya et al., 2005) [2][5]
-
Drug Preparation: Suspend or dissolve this compound in a suitable vehicle (e.g., water or a 0.5% methylcellulose solution).
-
Animal Handling: Gently restrain the rat.
-
Gavage: Using a proper-sized gavage needle, carefully administer the calculated dose directly into the stomach. The volume should typically be around 5 ml/kg.
-
Post-gavage Monitoring: Observe the animal for any signs of distress or regurgitation. Behavioral testing should be timed according to the expected Tmax for oral administration.
Visualizations
Signaling Pathway of Binospirone
Caption: Binospirone's dual action on 5-HT1A receptors.
Experimental Workflow for Dose Adjustment
Caption: Iterative workflow for optimizing Binospirone dose.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of buspirone on posthypoxic ventilatory behavior in the C57BL/6J and A/J mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of buspirone on posthypoxic ventilatory behavior in the C57BL/6J and A/J mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral buspirone causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of buspirone and 1-PP to anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison between Sprague-Dawley and Wistar rats as an experimental model of pharmacokinetic alterations induced by spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Different effects of intracerebral and systemic administration of buspirone in the forced swimming test: involvement of a metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral effects of buspirone in a mouse model of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of acute and chronic administration of the serotonin1A agonist buspirone on serotonin synthesis in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Binospirone Hydrochloride Behavioral Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during behavioral testing with Binospirone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound primarily acts as a partial agonist at serotonin 5-HT1A receptors.[1][2][3] It also exhibits a weaker affinity for dopamine D2 receptors, where it can act as an antagonist.[2][4][5] Its therapeutic effects in anxiety are thought to be mediated by its modulation of the serotonergic system.[1][2]
Q2: Why am I observing paradoxical (anxiogenic-like) effects with Binospirone in my anxiety models?
Paradoxical anxiogenic-like effects with Binospirone are a known phenomenon and can be attributed to several factors:
-
Dose: Binospirone can exhibit a U-shaped dose-response curve, where low doses may be anxiolytic, while higher doses can be ineffective or even anxiogenic.[6][7]
-
Receptor Specificity: At higher doses, the effects on dopamine D2 receptors may become more pronounced, potentially contributing to anxiogenic-like behaviors.[2][4]
-
Acute vs. Chronic Dosing: Acute administration may produce different effects compared to chronic dosing. Chronic treatment can lead to adaptive changes in receptor sensitivity.[8][9][10][11]
-
Animal Strain: The genetic background of the animals can significantly influence their response to Binospirone.[12][13]
Q3: What is the role of the metabolite 1-PP in the behavioral effects of Binospirone?
1-(2-pyrimidinyl)-piperazine (1-PP) is a major active metabolite of Binospirone.[1][14][15][16] It is present in the brain at higher concentrations than the parent drug, especially after oral administration.[6][16] 1-PP has about 25% of the activity of buspirone at 5-HT1A receptors and may contribute to the overall behavioral effects.[7][17] Some studies suggest that 1-PP might be partially responsible for some of the observed anxiolytic-like effects.[16]
Q4: How long after administration should I conduct behavioral testing?
Binospirone is rapidly absorbed, with peak plasma levels in rodents occurring within 40 to 90 minutes after oral administration.[14][18] The elimination half-life is approximately 2 to 3 hours.[14] Therefore, behavioral testing is typically conducted 30-60 minutes post-administration to coincide with peak brain concentrations. However, the optimal timing can vary depending on the route of administration and the specific behavioral paradigm.
Troubleshooting Guides
Issue 1: Inconsistent or No Anxiolytic Effect in the Elevated Plus Maze (EPM)
Possible Causes & Troubleshooting Steps:
-
Inappropriate Dose: You may be using a dose that is too high or too low.
-
Timing of Injection: The time between drug administration and testing may not be optimal.
-
Solution: Test at different time points post-injection (e.g., 30, 60, 90 minutes) to identify the peak anxiolytic effect.
-
-
Animal Stress Levels: High baseline stress can mask the anxiolytic effects of Binospirone.
-
Solution: Ensure proper habituation of the animals to the testing room and handling procedures. Minimize noise and other stressors in the experimental environment.[19]
-
-
Strain Differences: The anxiolytic response to Binospirone can be strain-dependent.
-
Solution: Be aware of the known responsiveness of your chosen rodent strain. Long-Evans rats, for example, have been shown to be more sensitive than Sprague-Dawley or Wistar rats.[6]
-
Issue 2: Increased Immobility in the Forced Swim Test (FST)
Possible Causes & Troubleshooting Steps:
-
Paradoxical Effect: Unlike typical antidepressants, Binospirone can increase immobility in the FST, which may be misinterpreted as a pro-depressive effect.[20]
-
Solution: This effect is thought to be mediated by its 5-HT1A partial agonism. Interpret increased immobility with caution and consider it as a characteristic pharmacological effect of the drug rather than a failure to produce an antidepressant-like effect.[20][21] Some studies suggest this may reflect an anxiolytic effect in the context of the acute stress of the test.[21]
-
-
Dose-Dependent Effects: The magnitude of the increase in immobility can be dose-dependent.[20]
-
Solution: Test a range of doses to characterize the dose-response relationship for this particular effect.
-
Issue 3: Contradictory Results in the Open Field Test (OFT)
Possible Causes & Troubleshooting Steps:
-
Dual Effects on Locomotion and Anxiety: Binospirone can have complex effects in the OFT, sometimes reducing overall locomotor activity while simultaneously increasing time spent in the center of the arena.[22][23]
-
Solution: Analyze multiple parameters from the OFT, including total distance traveled, velocity, time in the center, and entries into the center. A decrease in locomotion with an increase in center time can still be interpreted as an anxiolytic-like effect.[22]
-
-
Sedative Effects at Higher Doses: Higher doses of Binospirone can cause sedation, confounding the interpretation of anxiety-related behaviors.[6][7]
-
Solution: If a decrease in locomotor activity is observed, it is crucial to determine if this is due to sedation or anxiolysis. A dose-response study can help identify a dose that is anxiolytic without being sedative.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Binospirone in Rats
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) | Reference |
| Tmax (min) | N/A | < 60 | [18] |
| Cmax (ng/mL) | ~3560 (at 1 min) | ~2120 | [24] |
| t1/2 (min) | 78.0 - 111 | 65.9 | [18][24] |
| Bioavailability (%) | N/A | 17.5 | [18] |
| Clearance (mL/min/kg) | 97.9 | N/A | [24] |
| Volume of Distribution (L/kg) | 6.22 | N/A | [24] |
Table 2: Receptor Binding Affinities (Ki in nM) of Binospirone
| Receptor | Human | Rat | Reference |
| 5-HT1A | 46.1 | 36 | [25] |
| Dopamine D2 | 852 | - | [25] |
Experimental Protocols
Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[26][27][28][29]
-
Acclimation: Habituate the animals to the testing room for at least 30-60 minutes before the test.[26]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Procedure: Place the animal in the center of the maze, facing an open arm.[27] Allow the animal to explore the maze for 5 minutes.[26][27][28]
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
Analysis: Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
Forced Swim Test (FST)
-
Apparatus: A transparent cylinder filled with water (24-30°C) to a depth where the animal cannot touch the bottom.[30][31][32]
-
Acclimation: Habituate the animals to the testing room.
-
Drug Administration: Administer this compound or vehicle.
-
Procedure:
-
Data Collection: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of active, escape-oriented behaviors.
-
Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups.
Open Field Test (OFT)
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.[33][34][35][36]
-
Acclimation: Habituate the animals to the testing room.
-
Drug Administration: Administer this compound or vehicle.
-
Procedure: Place the animal in the center or a corner of the open field and allow it to explore for a set period (e.g., 5-10 minutes).[33]
-
Data Collection: Use a video tracking system to record locomotor activity (total distance traveled, velocity) and the time spent in and number of entries into the central zone.
-
Analysis: Compare the locomotor activity and center zone exploration between groups. An increase in center time relative to total time is indicative of an anxiolytic effect.
Visualizations
Caption: Binospirone's dual action on pre- and postsynaptic 5-HT1A and D2 receptors.
Caption: Experimental workflow for the Elevated Plus Maze test.
Caption: Troubleshooting decision tree for unexpected Binospirone results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Buspirone: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. forhers.com [forhers.com]
- 4. [Buspirone increases D2-like dopaminergic receptor density in rat corpus striatum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of 5-HT1A serotonin and D2 dopamine receptors in buspirone effects on cortical electrical activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral buspirone causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of buspirone and 1-PP to anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Behavioral effects of acute and chronic buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of acute and chronic buspirone on impulsive choice and efflux of 5-HT and dopamine in hippocampus, nucleus accumbens and prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of acute and chronic buspirone on impulsive choice and efflux of 5-HT and dopamine in hippocampus, nucleus accumbens and prefrontal cortex | Semantic Scholar [semanticscholar.org]
- 11. Both acute and chronic buspirone treatments have different effects on regional 5-HT synthesis in Flinders Sensitive Line rats (a rat model of depression) than in control rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Behavioral Effects of Buspirone in Juvenile Zebrafish of Two Different Genetic Backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Notes on buspirone's mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The influence of buspirone, and its metabolite 1-PP, on the activity of paroxetine in the mouse light/dark paradigm and four plates test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The effects of buspirone on the behaviour of control and stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Buspirone enhances immobility in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anxiolytic Effects of Buspirone and MTEP in the Porsolt Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of buspirone on the behavioral regulation of rats in low versus high anxiety conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Development of HPLC Method for the Determination of Buspirone in Rat Plasma Using Fluorescence Detection and Its Application to a Pharmacokinetic Study [jstage.jst.go.jp]
- 25. buspirone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 26. protocols.io [protocols.io]
- 27. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mmpc.org [mmpc.org]
- 30. animal.research.wvu.edu [animal.research.wvu.edu]
- 31. Forced Swim Test (Behavioral Despair) [augusta.edu]
- 32. lasa.co.uk [lasa.co.uk]
- 33. transpharmation.com [transpharmation.com]
- 34. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 35. Chronic buspirone treatment normalizes open field behavior in olfactory bulbectomized rats: assessment with a quantitative autoradiographic evaluation of the 5-HT1A binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. anilocus.com [anilocus.com]
Refining experimental protocols for Binospirone hydrochloride research
Technical Support Center: Binospirone Hydrochloride Research
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Binospirone?
A1: Binospirone is an anxiolytic agent belonging to the azapirone drug class. Its primary mechanism of action is as a partial agonist at the serotonin 5-HT1A receptor.[1] It acts as a full agonist at presynaptic 5-HT1A autoreceptors, which reduces the firing of serotonin-producing neurons, and as a partial agonist at postsynaptic 5-HT1A receptors.[2] This modulation of the serotonergic system is central to its therapeutic effects. It also has a weaker affinity for other receptors, including dopamine D2, D3, and D4 receptors, where it generally acts as an antagonist.[3][4]
Q2: What are the key physicochemical properties of this compound I should be aware of?
A2: this compound is a high-solubility compound.[5] Its solubility is pH-dependent, with peak dissolution and solubility observed at a low pH of 1.2.[5][6] For experimental purposes, it can be dissolved in water, DMSO, and ethanol.[7] Researchers should also be aware that this compound can exist in two polymorphic forms that may interconvert, although this has not been found to significantly impact its solubility profile.[5]
Q3: What are the main off-target receptors for Binospirone?
A3: While Binospirone is most potent at the 5-HT1A receptor, it also binds with high affinity to dopamine D3 and D4 receptors and with lower affinity to D2 receptors.[3][8] Its affinity for D2 receptors is approximately 16-fold weaker than for 5-HT1A receptors.[1] Depending on the experimental system and concentrations used, these off-target interactions could be a confounding factor.
Q4: How should I prepare and store this compound stock solutions?
A4: For in vitro experiments, Binospirone HCl can be dissolved in fresh, high-quality DMSO or water to create a concentrated stock solution (e.g., 10-100 mM).[7] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year).[7]
Receptor Binding Affinity Data
The following table summarizes the binding affinities (Ki or IC50 in nM) of Buspirone, a close analog of Binospirone, for various neurotransmitter receptors. Lower values indicate stronger binding affinity.
| Receptor Target | Binding Affinity (Ki / IC50, nM) | Species / Assay Notes |
| Serotonin 5-HT1A | 4 - 78 | Varies by study and tissue preparation[3][8] |
| Serotonin 5-HT2A | 851 | [6] |
| Dopamine D2 | 380 - 852 | [1][5] |
| Dopamine D3 | 98 | Antagonist activity[3][8] |
| Dopamine D4 | 29.2 | Antagonist activity[3][8] |
| Alpha-1 Adrenergic | 58 | Moderate affinity noted[1] |
Signaling & Experimental Workflow Diagrams
The diagrams below illustrate the primary signaling pathway of Binospirone and a troubleshooting workflow for a common in vitro assay.
Caption: Binospirone 5-HT1A receptor signaling pathway.
Caption: Troubleshooting workflow for a cell-based functional assay.
Experimental Protocols
Protocol 1: 5-HT1A Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor using a radioligand.
Materials:
-
Cell membranes from a cell line expressing human 5-HT1A receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Non-specific binding control: Serotonin (5-HT) or another unlabeled 5-HT1A ligand at a high concentration (e.g., 10 µM).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
96-well plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected Ki value (e.g., from 0.1 nM to 10 µM).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]8-OH-DPAT (at a final concentration near its Kd, e.g., 1 nM), and 100 µL of cell membrane suspension.
-
Non-Specific Binding (NSB): 50 µL of 10 µM Serotonin, 50 µL [³H]8-OH-DPAT, and 100 µL of cell membrane suspension.
-
Competitive Binding: 50 µL of each Binospirone dilution, 50 µL [³H]8-OH-DPAT, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the established protocol for the specific membrane preparation) for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Convert the CPM for each Binospirone concentration into a percentage of specific binding.
-
Plot the percentage of specific binding against the log concentration of Binospirone to generate a sigmoidal dose-response curve.
-
Determine the IC50 value (the concentration of Binospirone that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Inhibition Functional Assay
This protocol describes a cell-based assay to measure the functional potency of Binospirone as a 5-HT1A partial agonist by quantifying the inhibition of forskolin-stimulated cAMP production.
Materials:
-
A cell line stably expressing the human 5-HT1A receptor (e.g., CHO-h5-HT1A).
-
Cell culture medium and serum.
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
A commercial cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well white assay plates.
Methodology:
-
Cell Plating: Seed the 5-HT1A expressing cells into a 384-well white plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer provided with the cAMP kit. Also, prepare a stock of Forskolin to be used at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Cell Treatment:
-
Carefully remove the culture medium from the cells.
-
Add the diluted Binospirone solutions to the wells. Include wells with buffer only (basal control) and wells with a known 5-HT1A full agonist (positive control).
-
Incubate for 15-30 minutes at 37°C.
-
-
Stimulation: Add the Forskolin solution to all wells except the basal control wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C to allow for cAMP production.
-
Detection: Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit. This typically involves adding detection reagents (e.g., donor and acceptor antibodies for HTRF) and incubating for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a compatible plate reader (e.g., a time-resolved fluorescence reader for HTRF).
-
Data Analysis:
-
Normalize the data: Set the signal from the Forskolin-only wells to 100% and the basal control to 0%.
-
Plot the percentage of inhibition against the log concentration of Binospirone.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration of Binospirone that produces 50% of its maximal inhibitory effect).
-
Troubleshooting Guide
Problem: High variability between replicate wells in an in vitro assay.
-
Possible Cause: Inconsistent pipetting technique, especially with small volumes.
-
Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When adding reagents, touch the pipette tip to the side of the well or the surface of the liquid to ensure accurate dispensing.
-
-
Possible Cause: Poor cell health or uneven cell plating.
-
Solution: Check cell viability before plating. Ensure cells are fully resuspended into a single-cell suspension before adding them to the plate to avoid clumping and ensure a uniform monolayer.
-
Problem: Binospirone shows lower-than-expected potency in a cell-based assay.
-
Possible Cause: Compound degradation.
-
Solution: Use a freshly prepared dilution series from a properly stored stock solution. Avoid multiple freeze-thaw cycles of the stock.[7]
-
-
Possible Cause: The compound is precipitating out of solution at the final assay concentration, especially in aqueous buffers.
-
Solution: Check the final DMSO concentration in the assay; it should typically be <0.5% to maintain solubility without causing cell toxicity. Visually inspect the wells for any signs of precipitation. Consider using a different solvent system if solubility issues persist.
-
Problem: Inconsistent results in in vivo animal studies.
-
Possible Cause: Issues with vehicle formulation and drug administration.
-
Solution: Binospirone HCl has pH-dependent solubility.[5][6] Ensure the vehicle used (e.g., saline, PEG, CMC) fully dissolves the compound and maintains its stability for the duration of the experiment. For oral administration, be aware of extensive first-pass metabolism, which can affect the concentration of the parent compound versus its active metabolites.[3]
-
-
Possible Cause: Timing of behavioral assessment relative to drug administration.
-
Solution: The half-life of buspirone is relatively short (2-3 hours).[9] Conduct a preliminary pharmacokinetic study to determine the Tmax (time to maximum plasma concentration) in your specific animal model and schedule behavioral testing around that time point to capture the peak effect.
-
References
- 1. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. buspirone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. 55511 [pdspdb.unc.edu]
- 7. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics, brain uptake, and receptor binding of tandospirone and its metabolite 1-(2-pyrimidinyl)-piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head: Binospirone Hydrochloride vs. Buspirone
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of non-benzodiazepine anxiolytics, the azapirones represent a significant class of compounds, with buspirone being the most well-known clinically approved agent. This guide provides a detailed preclinical comparison of binospirone hydrochloride and buspirone, focusing on their pharmacological profiles and efficacy in established animal models of anxiety and depression. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to be a valuable resource for researchers and professionals in the field of drug development.
Pharmacological Profile: A Tale of Two Azapirones
Both binospirone and buspirone are partial agonists at the serotonin 1A (5-HT1A) receptor, which is believed to be the primary mechanism underlying their anxiolytic effects.[1] Their pharmacological profiles, however, show subtle differences in receptor affinities, which may translate to variations in their in vivo activity.
Receptor Binding Affinities
The binding affinities (Ki) of binospirone and buspirone for key neurotransmitter receptors are summarized in the table below. A lower Ki value indicates a higher binding affinity.
| Receptor Target | Binospirone (MDL 73005EF) (Ki, nM) | Buspirone (Ki, nM) |
| 5-HT1A | 5.0 | 31.6 |
| Dopamine D2 | >10,000 | 484[2] |
| α1-Adrenergic | 200 | Not reported in this study |
Data for binospirone and buspirone 5-HT1A and α1-adrenergic affinity from Moser et al., 1990. Data for buspirone D2 affinity from another source.
As the data indicates, binospirone demonstrates a significantly higher affinity for the 5-HT1A receptor compared to buspirone. Notably, binospirone shows negligible affinity for the dopamine D2 receptor, whereas buspirone has a moderate affinity for this receptor.[2] This difference in dopaminergic activity may contribute to subtle variations in their side-effect profiles and therapeutic applications.
Mechanism of Action: The 5-HT1A Signaling Pathway
Both binospirone and buspirone exert their primary effects through the 5-HT1A receptor. As partial agonists, they modulate serotonergic neurotransmission. At presynaptic 5-HT1A autoreceptors located on serotonin neurons in the raphe nuclei, they reduce neuronal firing and serotonin release. At postsynaptic 5-HT1A receptors in cortical and limbic areas, they mimic the effects of serotonin, albeit with lower intrinsic activity than the full agonist.
Preclinical Efficacy in Animal Models
The anxiolytic and antidepressant potential of binospirone and buspirone has been evaluated in various preclinical models.
Anxiolytic Activity: The Elevated Plus-Maze
The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces. An anxiolytic effect is indicated by an increase in the time spent in and/or entries into the open arms of the maze.
Experimental Protocol: Elevated Plus-Maze
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
-
Animals: Male rats or mice.
-
Procedure:
-
Animals are administered the test compound or vehicle via a specified route (e.g., intraperitoneally, orally).
-
After a predetermined pretreatment time, the animal is placed in the center of the maze.
-
The animal is allowed to freely explore the maze for a set duration (typically 5 minutes).
-
Behavior is recorded and analyzed for parameters such as the number of entries into and the time spent in the open and closed arms.
-
Comparative Efficacy in the Elevated Plus-Maze
| Compound | Species | Route of Administration | Effective Dose Range (mg/kg) | Key Findings |
| Binospirone (MDL 73005EF) | Rat | s.c. | 0.01 - 0.1 | Increased percentage of time spent on open arms. |
| Buspirone | Rat | s.c. | 0.1 - 1.0 | Increased percentage of time spent on open arms. |
| Buspirone | Mouse | i.p. | 1.25 - 5.0 | Acute administration showed mild anxiolytic-like effects.[3] |
Data for binospirone and buspirone in rats from Moser et al., 1990. Data for buspirone in mice from another source.
In a direct comparison, binospirone was found to be approximately 10-fold more potent than buspirone in the rat elevated plus-maze, which is consistent with its higher affinity for the 5-HT1A receptor.
Antidepressant-like Activity: The Forced Swim Test
The forced swim test (FST) is a common behavioral model used to screen for potential antidepressant drugs. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to increase the latency to immobility and decrease the total duration of immobility.
Experimental Protocol: Forced Swim Test
-
Apparatus: A transparent cylinder filled with water.
-
Animals: Male mice or rats.
-
Procedure:
-
On day one (pre-test), animals are placed in the water cylinder for a 15-minute session.
-
On day two (test session), 24 hours later, animals are re-exposed to the swim cylinder for a 5-minute session following drug or vehicle administration.
-
The duration of immobility during the test session is recorded and analyzed.
-
Efficacy in the Forced Swim Test
Direct comparative studies of binospirone and buspirone in the forced swim test are limited. However, individual studies have investigated their effects:
| Compound | Species | Route of Administration | Dose Range (mg/kg) | Key Findings |
| Binospirone | Mouse | i.p. | 0.5, 2, or 10 | No significant antidepressant-like effect was observed in a mouse model of PTSD. |
| Buspirone | Mouse | i.p. | 3 - 10 | Increased the duration of immobility in some studies, suggesting a complex effect that may not be indicative of a classic antidepressant profile in this specific model.[4] |
| Buspirone | Rat | i.p. | 1.0 | Prolonged the time of immobility in one study.[5] |
The results in the forced swim test for both compounds are not as straightforward as in the anxiolytic models. The observed increase in immobility with buspirone in some studies highlights the complex pharmacology of 5-HT1A partial agonists and the predictive limitations of this particular model for this class of drugs.
Summary and Conclusion
This comparative guide provides a preclinical overview of this compound and buspirone. Both compounds are 5-HT1A receptor partial agonists, a mechanism central to their anxiolytic properties.
Key Comparative Points:
-
Receptor Affinity: Binospirone exhibits a higher affinity for the 5-HT1A receptor and a negligible affinity for the dopamine D2 receptor compared to buspirone.
-
Anxiolytic Efficacy: In the elevated plus-maze, binospirone is more potent than buspirone, consistent with its higher 5-HT1A receptor affinity.
-
Antidepressant-like Efficacy: The effects of both compounds in the forced swim test are complex and do not consistently align with the typical profile of antidepressant drugs in this model.
For researchers and drug development professionals, binospirone represents a more potent and potentially more selective 5-HT1A partial agonist than buspirone. Its lower affinity for dopamine D2 receptors might translate to a different side-effect profile. Further head-to-head preclinical studies, particularly in models of depression and with chronic dosing regimens, would be beneficial to fully elucidate the comparative therapeutic potential of these two azapirones. This guide serves as a foundational resource for designing such future investigations.
References
- 1. Binospirone - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Ethological evaluation of the effects of acute and chronic buspirone treatment in the murine elevated plus-maze test: comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buspirone enhances immobility in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of anxiogenic drugs in rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Buspirone Hydrochloride and Other Anxiolytics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of buspirone hydrochloride against other common anxiolytics, supported by experimental data and detailed methodologies.
Executive Summary
Buspirone hydrochloride, a non-benzodiazepine anxiolytic, presents a unique pharmacological profile, primarily acting as a partial agonist at serotonin 5-HT1A receptors. This mechanism contrasts with other major classes of anxiolytics, including benzodiazepines, selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and others. Clinical evidence suggests buspirone is effective in the treatment of generalized anxiety disorder (GAD), with an efficacy comparable to benzodiazepines but with a more favorable side-effect profile, particularly regarding sedation and dependence. However, its onset of action is delayed compared to the rapid effects of benzodiazepines. Against SSRIs and SNRIs, buspirone's efficacy is comparable in some studies, though it may be less effective in patients with a prior history of benzodiazepine use. This guide synthesizes data from various clinical trials to provide a comprehensive comparison of these agents.
Mechanism of Action: Signaling Pathways
The therapeutic effects of anxiolytics are mediated through distinct signaling pathways in the central nervous system. The following diagrams illustrate the primary mechanisms of action for buspirone hydrochloride and other major classes of anxiolytics.
Comparative Efficacy Data
The following tables summarize quantitative data from clinical trials comparing the efficacy of buspirone hydrochloride with other anxiolytics. The Hamilton Anxiety Rating Scale (HAM-A) is a commonly used primary efficacy measure in these studies, with a higher score indicating greater anxiety.
Table 1: Buspirone vs. Benzodiazepines for Generalized Anxiety Disorder (GAD)
| Study | Drug(s) & Daily Dose | Duration | Primary Outcome Measure | Mean Change from Baseline (HAM-A) | Key Findings |
| Goldberg & Finnerty (1979)[1] | Buspirone (mean 20mg), Diazepam (mean 20.8mg), Placebo | 4 weeks | HAM-A | Buspirone: -10.2, Diazepam: -10.5, Placebo: -6.3 | Buspirone was as effective as diazepam and both were superior to placebo. Buspirone showed excellent antidepressant effects as well.[1] |
| Rickels et al. (1982) | Buspirone (mean 18.8mg), Diazepam (mean 17.6mg), Placebo | 4 weeks | HAM-A | Data not specified in abstract | Buspirone was comparable in efficacy to diazepam and superior to placebo. Buspirone had a slower onset of action. |
| Cohn et al. (1986) | Buspirone (10-60mg), Diazepam (10-60mg), Placebo | 4 weeks | HAM-A | Buspirone: -9.9, Diazepam: -10.3, Placebo: -7.1 | Both buspirone and diazepam were significantly more effective than placebo. Efficacy was comparable between the two active drugs. Diazepam caused more drowsiness.[2] |
Table 2: Buspirone vs. SSRIs/SNRIs for Generalized Anxiety Disorder (GAD)
| Study | Drug(s) & Daily Dose | Duration | Primary Outcome Measure | Mean Change from Baseline (HAM-A) | Key Findings |
| Sramek et al. (1996) | Buspirone (15-45mg), Placebo | 6 weeks | HAM-A | Buspirone: -12.4, Placebo: -9.5 | Buspirone was superior to placebo in improving anxiety and depressive symptoms in GAD patients with coexisting depressive symptoms.[3] |
| Garakani et al. (2009) | Sertraline (50-100mg), Buspirone (10-15mg) | 8 weeks | HAM-A | Significant decrease in both groups (p<0.001) | Buspirone was significantly superior to sertraline at 2 and 4 weeks, but this difference was not statistically significant at 8 weeks. Both drugs were efficacious and well-tolerated in elderly patients with GAD.[4] |
| Meta-analysis (2020) | Buspirone, SSRIs, Benzodiazepines | - | Effect Size (vs. Placebo) | Buspirone: 0.17, SSRIs: 0.36, Benzodiazepines: 0.38 | This meta-analysis suggests a smaller effect size for buspirone compared to SSRIs and benzodiazepines in treating GAD.[5] |
Table 3: Buspirone vs. Other Anxiolytics for Generalized Anxiety Disorder (GAD)
| Study | Drug(s) & Daily Dose | Duration | Primary Outcome Measure | User Ratings (Positive Effect) | Key Findings |
| Drugs.com User Ratings | Buspirone, Pregabalin | - | User-reported efficacy | Buspirone: 49%, Pregabalin: 59% | Pregabalin had a higher percentage of users reporting a positive effect for anxiety compared to buspirone.[6] |
| Meta-analysis | Pregabalin, SNRIs, Benzodiazepines, SSRIs, Buspirone | - | Effect Size (vs. Placebo) | Pregabalin: 0.50, SNRIs: 0.42, Benzodiazepines: 0.38, SSRIs: 0.36, Buspirone: 0.17 | This analysis of randomized controlled trials suggests pregabalin has the largest effect size for acute treatment of GAD among the compared medication classes.[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections provide an overview of the experimental designs of key comparative studies.
Protocol: A Clinical Trial of Buspirone and Diazepam in the Treatment of Generalized Anxiety Disorder
-
Objective: To compare the efficacy and safety of buspirone, diazepam, and placebo in adult outpatients with GAD.
-
Study Design: A 4-week, double-blind, randomized, placebo-controlled trial.[8]
-
Patient Population: Thirty adult outpatients meeting the diagnostic criteria for Generalized Anxiety Disorder.[8]
-
Intervention:
-
Efficacy Assessments: Physician and subject-rated measures of anxiety were used, although specific scales were not detailed in the abstract.[8]
-
Safety Assessments: Monitoring and recording of adverse events throughout the study.
-
Statistical Analysis: The abstract reports no significant differences in outcome between the three groups on any physician or subject measures.[8]
Protocol: A Pooled, Double-Blind Comparison of the Effects of Buspirone, Diazepam and Placebo in Women with Chronic Anxiety
-
Objective: To analyze pooled data from a multi-center trial comparing the efficacy and safety of buspirone and diazepam in female patients with GAD.[2]
-
Study Design: Double-blind, placebo-controlled, multi-center trial with a 4 to 7-day washout period followed by a 4-week treatment period.[2]
-
Patient Population: 367 female patients with a diagnosis of Generalized Anxiety Disorder.[2]
-
Intervention:
-
Efficacy Assessments:
-
Safety Assessments: Recording of all adverse events.[2]
-
Statistical Analysis: The results indicated that both buspirone and diazepam were approximately equal in efficacy and superior to placebo.[2]
Experimental Workflows
The following diagram illustrates a typical workflow for a randomized controlled clinical trial comparing anxiolytic agents.
Conclusion
Buspirone hydrochloride is an effective treatment for generalized anxiety disorder with a distinct mechanism of action and a favorable safety profile compared to benzodiazepines, particularly concerning sedation and dependence. Its efficacy is generally comparable to benzodiazepines and some SSRIs, although its onset of action is slower. For patients with GAD, especially those without a history of benzodiazepine use, buspirone represents a valuable therapeutic option. Further head-to-head trials with detailed protocol reporting are needed to more definitively establish its comparative efficacy against a wider range of anxiolytics and in diverse patient populations.
References
- 1. Pregabalin - Wikipedia [en.wikipedia.org]
- 2. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding SNRIs as Antidepressants [verywellhealth.com]
- 4. Benzodiazepines: Uses, Side Effects, Interactions & Warnings [drugs.com]
- 5. Beta-blockers for anxiety: Uses, benefits, and side effects [medicalnewstoday.com]
- 6. benzoinfo.com [benzoinfo.com]
- 7. droracle.ai [droracle.ai]
- 8. Buspirone - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Anxiolytic Effects of Azaspirodecanediones: Focus on Binospirone Hydrochloride
This guide provides a cross-validation of the anxiolytic effects of Binospirone hydrochloride and its drug class, the azaspirodecanediones, by comparing their performance with benzodiazepines, a classic anxiolytic agent. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols.
Note: While this guide focuses on this compound, much of the available comparative research has been conducted on Buspirone, the first-in-class drug of the azaspirodecanedione family. Buspirone's mechanism and anxiolytic profile are considered representative of this class and are used here to provide a robust comparison.
Comparative Anxiolytic Efficacy: Preclinical Data
The anxiolytic properties of drugs are frequently assessed using preclinical models such as the Elevated Plus Maze (EPM). This test leverages the natural aversion of rodents to open, elevated spaces. An increase in the time spent in the open arms of the maze is a well-validated indicator of anxiolytic drug efficacy.[1][2]
The table below summarizes typical quantitative results from the EPM test, comparing the effects of an azaspirodecanedione (e.g., Buspirone) and a benzodiazepine (e.g., Diazepam) against a vehicle control.
| Compound | Dose Range (mg/kg) | Primary Mechanism of Action | Effect on Time Spent in Open Arms of EPM (vs. Vehicle) | Key Characteristics |
| Vehicle (Control) | N/A | Inert substance | Baseline | No anxiolytic effect. |
| Diazepam | 2.0 - 5.0 | Positive Allosteric Modulator of GABA-A Receptors | Significant Increase[1][2] | Rapid onset of action, effective anxiolytic, associated with sedation, potential for dependence.[3][4][5] |
| Binospirone/Buspirone | 0.5 - 2.0 | Partial Agonist of Serotonin 5-HT1A Receptors[6][7][8] | Significant Increase[9] | Delayed onset of clinical effect (2-4 weeks), non-sedating, low abuse potential, no physical dependence.[8][10][11] |
Detailed Experimental Protocols
A clear and standardized methodology is critical for the validation of anxiolytic effects. The protocol for the Elevated Plus Maze is detailed below as a representative example of a key preclinical experiment.
Elevated Plus Maze (EPM) Protocol
The EPM is a widely used and validated behavioral assay for assessing anxiety in rodents.[1][12]
1. Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two opposing arms are "open" (exposed), while the other two are "closed" (enclosed by high walls).
-
The junction of the four arms forms a central square.
-
The apparatus is often constructed from a non-reflective material to minimize visual glare.
2. Subjects:
-
Adult male mice (e.g., DBA/2, C57BL/6J) or rats (e.g., Sprague Dawley) are commonly used.[1][13]
-
Animals are habituated to the testing room for at least one hour before the experiment begins.
3. Procedure:
-
Drug Administration: The test compound (e.g., Binospirone), the comparator (e.g., Diazepam), or a vehicle is administered to the animal. The route (e.g., subcutaneous, intraperitoneal) and pre-treatment time (e.g., 30-60 minutes) are kept consistent across all groups.[9]
-
Test Initiation: Each animal is placed individually on the central square of the maze, typically facing an open arm.[12]
-
Test Duration: The animal is allowed to freely explore the maze for a fixed period, usually 5 minutes.
-
Data Collection: The session is recorded by an overhead video camera. An automated tracking system or a trained observer scores the relevant behaviors.
4. Key Parameters Measured:
-
Primary Anxiolytic Measure: Time spent in the open arms. A statistically significant increase compared to the vehicle group indicates anxiolytic-like effects.[1][2]
-
Secondary Anxiolytic Measure: Number of entries into the open arms.
-
Locomotor Activity Measure: Total number of entries into any arm. This is used to ensure that the drug's effect is specific to anxiety and not a result of general changes in movement (hyperactivity or sedation).
Mechanism of Action and Signaling Pathways
This compound and Diazepam alleviate anxiety through distinct neurochemical pathways.
This compound (Azaspirodecanedione): Binospirone's primary mechanism of action involves its high affinity for serotonin 5-HT1A receptors.[6][8] It acts as a partial agonist at postsynaptic 5-HT1A receptors and as a full agonist at presynaptic 5-HT1A autoreceptors located on serotonin neurons in the dorsal raphe nucleus.[7][11] Chronic administration leads to the desensitization of these autoreceptors, which ultimately increases the firing rate of serotonin neurons and enhances serotonergic transmission, contributing to its anxiolytic effect.[6][14] Unlike benzodiazepines, it does not interact with GABA-A receptors.[15]
Diazepam (Benzodiazepine): Diazepam exerts its anxiolytic effects by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. It binds to a specific site on the GABA-A receptor, increasing the frequency of chloride channel opening when GABA binds to its own site. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing a calming effect.
Visualizations
Caption: Experimental workflow for preclinical cross-validation of anxiolytic agents.
Caption: Signaling pathway for Binospirone via the 5-HT1A receptor system.
Caption: Comparison of high-level mechanisms: Binospirone vs. Diazepam.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. psychogenics.com [psychogenics.com]
- 3. researchgate.net [researchgate.net]
- 4. A pooled, double-blind comparison of the effects of buspirone, diazepam and placebo in women with chronic anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of buspirone in two separate studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alnespirone and buspirone have anxiolytic-like effects in a conflict procedure in rats by stimulating 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical studies of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buspirone - Wikipedia [en.wikipedia.org]
- 12. jddtonline.info [jddtonline.info]
- 13. Influence of prior maze experience on behaviour and response to diazepam in the elevated plus-maze and light/dark tests of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Buspirone hydrochloride: a unique new anxiolytic agent. Pharmacokinetics, clinical pharmacology, abuse potential and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Binospirone Hydrochloride in the Treatment of Generalized Anxiety Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Binospirone hydrochloride (henceforth referred to as Buspirone, the chemically identical and marketed compound), offering an objective comparison of its performance against placebo and the benzodiazepine alternative, diazepam. The information is intended to support research, scientific evaluation, and drug development efforts in the field of anxiolytics.
Efficacy and Safety Profile: A Quantitative Overview
The following tables summarize the key efficacy and safety data from pivotal clinical trials comparing Buspirone to placebo and diazepam in patients diagnosed with Generalized Anxiety Disorder (GAD).
Table 1: Efficacy of Buspirone in Generalized Anxiety Disorder (4-Week Trials)
| Treatment Group | N | Baseline HAM-A Score (Mean) | Change from Baseline (Mean) | p-value vs. Placebo |
| Buspirone | 81 | 18+ | Significant Improvement | <0.05 |
| Diazepam | 81 | 18+ | Significant Improvement | <0.05 |
| Placebo | 78 | 18+ | Less Improvement | - |
Data synthesized from a 4-week double-blind study in 240 anxious outpatients.[1]
Table 2: Comparative Efficacy of Buspirone and Diazepam
| Outcome Measure | Buspirone | Diazepam | Placebo | Key Findings |
| HAM-A Total Score | Equivalent to Diazepam | Equivalent to Buspirone | Less effective than active drugs | Both active treatments were superior to placebo in reducing overall anxiety symptoms.[2] |
| Somatic Anxiety Symptoms | More effective | Less effective than Buspirone | - | Buspirone showed a greater effect in reducing the physical symptoms of anxiety compared to diazepam.[1] |
| Cognitive & Interpersonal Symptoms | More effective | Less effective than Buspirone | - | Buspirone demonstrated greater efficacy in improving cognitive and interpersonal difficulties associated with anxiety.[1][3] |
| Onset of Action | Slower | Faster | - | Diazepam exhibited a more rapid onset of anxiolytic effects compared to Buspirone.[2] |
Table 3: Adverse Event Profile
| Adverse Event | Buspirone | Diazepam | Placebo | Key Findings |
| Drowsiness/Sedation | Significantly Less Frequent | Significantly More Frequent | - | Diazepam was associated with a significantly higher incidence of drowsiness and sedation.[3][4] |
| Cognitive Impairment | Less Impairment | More Impairment | - | Buspirone was associated with less cognitive impairment compared to diazepam.[3] |
| Dependence/Withdrawal | No evidence of dependence | Potential for dependence | - | Buspirone does not appear to be associated with tolerance or physical dependence.[5] |
| Common Side Effects | Dizziness, Nausea, Headache | Drowsiness, Fatigue | - | The side effect profiles of the two active drugs were notably different.[1] |
Experimental Protocols
The following outlines a typical experimental protocol for a clinical trial evaluating the efficacy and safety of Buspirone for Generalized Anxiety Disorder, based on common methodologies from the analyzed studies.
1. Study Design:
-
A 4-week, randomized, double-blind, placebo-controlled, parallel-group study.
2. Patient Population:
-
Inclusion Criteria:
-
Male and female outpatients, typically between 18 and 65 years of age.
-
A primary diagnosis of Generalized Anxiety Disorder as defined by the Diagnostic and Statistical Manual of Mental Disorders (DSM-III/IV).
-
A baseline score of ≥ 18 on the Hamilton Anxiety Rating Scale (HAM-A).[1]
-
A score of ≥ 9 on the Covi Anxiety Scale.[1]
-
Endorsement of at least 5 items on a 17-item anxiety entry checklist.[1]
-
-
Exclusion Criteria:
-
Diagnosis of another primary psychiatric disorder (e.g., major depressive disorder, schizophrenia).
-
History of substance abuse or dependence.
-
Concomitant use of other psychotropic medications.
-
Significant unstable medical conditions.
-
Known hypersensitivity to the study medications.
-
3. Treatment Arms:
-
Buspirone: Initial dosage of 5 mg three times daily, with a flexible titration schedule based on clinical response and tolerability, up to a maximum of 60 mg/day.[6][7]
-
Diazepam: 5 mg three times daily, with titration as needed.
-
Placebo: Inert tablets identical in appearance to the active medications.
4. Efficacy and Safety Assessments:
-
Primary Efficacy Measure: Change from baseline in the total score of the Hamilton Anxiety Rating Scale (HAM-A) at the end of the 4-week treatment period. The HAM-A is a 14-item scale assessing the severity of anxiety symptoms.
-
Secondary Efficacy Measures:
-
Covi Anxiety Scale.
-
Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I).
-
Patient self-rating scales.
-
-
Safety Assessments:
-
Monitoring and recording of all adverse events at each study visit.
-
Vital signs and laboratory tests at baseline and end of study.
-
5. Statistical Analysis:
-
Analysis of covariance (ANCOVA) is typically used to compare the change from baseline in HAM-A scores between treatment groups, with baseline HAM-A score as a covariate.
-
Chi-square tests or Fisher's exact tests are used to compare the incidence of adverse events between groups.
Visualizing Key Concepts
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Caption: Mechanism of Action of Buspirone.
Caption: Typical Anxiolytic Clinical Trial Workflow.
References
- 1. Buspirone and diazepam in anxiety: a controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of buspirone and diazepam in generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A double-blind comparison of buspirone and diazepam in outpatients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buspirone: multicenter efficacy study [pubmed.ncbi.nlm.nih.gov]
- 5. The comparative efficacy of buspirone and diazepam in the treatment of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
A Comparative Analysis of Side Effect Profiles: Binospirone and Other 5-HT1A Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Binospirone and other prominent 5-hydroxytryptamine 1A (5-HT1A) receptor agonists. The information herein is collated from clinical trial data and pharmacological reviews to support research and development in psychopharmacology.
The azapirone class of drugs, which includes compounds like buspirone and gepirone, act as partial agonists at 5-HT1A receptors.[1] This mechanism is distinct from that of benzodiazepines, offering anxiolytic and antidepressant effects generally without the associated sedation, dependency, or withdrawal issues.[2] However, their side effect profiles, primarily mediated by their action on serotonergic and, to a lesser extent, other receptor systems, warrant careful comparison.
Quantitative Comparison of Common Adverse Events
The following table summarizes the incidence of common treatment-emergent adverse events for various 5-HT1A agonists as reported in clinical trials. It is important to note that direct comparison is challenging due to variations in study design, patient populations, and dosage. Data for Binospirone (also known as MDL 73005) is limited in publicly available clinical trial literature; therefore, its profile is discussed qualitatively based on its classification as an azapirone.
| Adverse Event | Buspirone | Gepirone (ER) | Ipsapirone | Tandospirone | Vilazodone | Flibanserin | Placebo (Typical Range) |
| Dizziness | 9% - 19.2%[3] | 13.1% - 49%[4][5] | Dose-dependent increase | Common[6] | ≥ 5% | 11.4%[7] | 2% - 10%[3][5] |
| Nausea | 8% - 15.7%[3][4] | 13% - 36%[4][5] | Dose-dependent increase | Common[8][6] | ≥ 5% | ≥ 2% | <1% - 13%[3][5] |
| Headache | 6% - 12.9%[3][4] | 12.9% - 31%[4] | Dose-dependent increase | Common | N/A | N/A | 2% - 20%[3] |
| Somnolence/Drowsiness | ~9%[3] | Common | Common (Sedation) | Common | N/A | 11.2%[7] | ~10%[3] |
| Insomnia | ~7%[8] | 6.2% - 15%[4][5] | ≥ 2% | Common[6] | ≥ 5% | ≥ 2% | ~5%[5] |
| Fatigue | Common | Common | ≥ 2% | N/A | N/A | ≥ 2% | N/A |
| Diarrhea | 3%[3] | ≥10% | N/A | N/A | ≥ 5% | N/A | <1%[3] |
| Dry Mouth | Common | N/A | ≥ 2% | Common[8] | Common | Common[6] | N/A |
Note: Incidence rates are drawn from various clinical trials and may not be directly comparable. "N/A" indicates data was not prominently reported in the reviewed sources. Placebo rates are provided as a typical range from the cited studies for context.
Detailed Side Effect Profiles
Binospirone (MDL 73005) As an azapirone and 5-HT1A agonist, Binospirone is expected to share a side effect profile common to this class.[2] These typically include dizziness, headache, restlessness, nausea, and diarrhea.[2] Azapirones are generally considered to have a more tolerable side effect profile than benzodiazepines, lacking significant sedative, cognitive, or addictive properties.[2] However, specific quantitative data from late-stage clinical trials for Binospirone are not widely available in the public domain.
Buspirone Buspirone is one of the most well-characterized azapirones. The most frequent side effects are dizziness, nausea, headache, nervousness, lightheadedness, and excitement. Unlike benzodiazepines, it causes significantly less drowsiness and fatigue.[3] It does not produce significant withdrawal symptoms upon discontinuation. Some studies note that side effects can also include abnormal dreams, confusion, ataxia, and paresthesia.
Gepirone Gepirone, recently approved as an extended-release formulation, has a side effect profile marked by a notably high incidence of dizziness and nausea compared to both placebo and some other azapirones.[5] Other common effects include headache, insomnia, and abdominal pain.[5] A significant concern with gepirone is its potential to cause QT prolongation, a cardiac issue, which may necessitate ECG monitoring. It is suggested to have a lower impact on sexual function and weight compared to SSRIs.[5]
Ipsapirone Clinical studies of ipsapirone have shown a dose-dependent increase in adverse events. The most common side effects include dizziness, headache, nausea, paresthesia, and sweating.[9] At higher doses, side effects like vomiting, tinnitus, and palpitations become more frequent, which has been reported to diminish its overall effectiveness and tolerability in some trials.
Tandospirone Tandospirone's side effect profile is considered comparable to that of buspirone.[6] Commonly reported adverse effects include dizziness, drowsiness, dry mouth, nausea, and headache.[8] Studies indicate that it is generally well-tolerated, with a low incidence of severe adverse events.
Other 5-HT1A Agonists
-
Vilazodone : This agent combines 5-HT1A partial agonism with selective serotonin reuptake inhibition (SSRI). Its side effect profile is therefore a hybrid, including common SSRI-related effects like diarrhea, nausea, and vomiting, alongside insomnia. It is suggested to have a lower incidence of sexual side effects compared to traditional SSRIs.
-
Flibanserin : A 5-HT1A agonist and 5-HT2A antagonist, flibanserin is primarily associated with dizziness, somnolence, nausea, and fatigue.[7] A significant contraindication is the use of alcohol, which increases the risk of severe hypotension and syncope.[7]
Methodologies and Signaling Pathways
Experimental Protocols for Adverse Event Assessment
The data presented in this guide are derived from randomized controlled trials (RCTs) where the assessment of safety and tolerability is a key objective. A generalized methodology for collecting this data is as follows:
-
Patient Screening and Baseline Assessment : Participants are screened for eligibility and a baseline of their health status is established. Pre-existing conditions and symptoms are documented.
-
Randomization : Patients are randomly assigned to receive the investigational drug (at one or more dosage levels) or a placebo in a double-blind fashion.
-
Data Collection on Adverse Events (AEs) : AEs are systematically collected throughout the trial. This is achieved through two primary methods:
-
Spontaneous Reporting : Patients voluntarily report any untoward medical occurrences to the clinical staff. This method is effective at identifying a drug's true effect compared to placebo.
-
Solicited Reporting : Clinicians use a standardized checklist or questionnaire to systematically ask patients about a predefined list of potential side effects at regular intervals. A common tool used for this purpose is the Treatment Emergent Symptom Scale (TESS) , which records signs and symptoms that appear or worsen after treatment begins.[5]
-
-
AE Assessment and Documentation : Each reported AE is assessed by the investigator for its severity (mild, moderate, severe), seriousness, and causality (its relationship to the investigational drug).
-
Statistical Analysis : The incidence of each adverse event is calculated for both the drug and placebo groups. Statistical tests are then used to determine if there is a significant difference in the frequency of AEs between the groups.
References
- 1. Pharmacokinetics and tolerability of buspirone during oral administration to children and adolescents with anxiety disorder and normal healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MAUDE Adverse Event Report: EDWARDS LIFESCIENCES CARPENTIER-EDWARDS PERIMOUNT MAGNA MITRAL EASE PERICARDIAL BIOPROSTHESIS; REPLACEMENT HEART-VALVE [accessdata.fda.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. karger.com [karger.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. publications.aap.org [publications.aap.org]
- 7. MAUDE Adverse Event Report: EDWARDS LIFESCIENCES CARPENTIER-EDWARDS PERIMOUNT MAGNA MITRAL EASE PERICARDIAL BIOPROSTHESIS; REPLACEMENT HEART-VALVE [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Side effects and cognitive benefits of buspirone: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vivo Validation of Binospirone Hydrochloride's Anxiolytic Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vivo anxiolytic effects of Binospirone hydrochloride against other prominent anxiolytic agents. The data presented is collated from various preclinical studies, offering a quantitative and methodological overview to support further research and development in the field of anxiolytic drug discovery.
Introduction to this compound
This compound, a member of the azapirone class of drugs, exhibits a unique anxiolytic profile. Its primary mechanism of action is centered on the serotonin 5-HT1A receptor, where it acts as a partial agonist.[1][2][3] This is in contrast to traditional anxiolytics like benzodiazepines, which modulate the GABAergic system.[2][4][5] Binospirone's distinct mechanism is associated with a more favorable side-effect profile, notably lacking the sedative and dependence-forming properties of benzodiazepines.[2][4][5] The in-vivo validation of its mechanism is crucial for understanding its therapeutic potential and for the development of novel anxiolytic agents.
Comparative In-Vivo Anxiolytic Activity
The anxiolytic efficacy of this compound has been evaluated in various preclinical models of anxiety. This section compares its performance with other 5-HT1A receptor modulators (Gepirone, Ipsapirone, Tandospirone) and a classic benzodiazepine (Diazepam). The following tables summarize the dose-response data from two widely used in-vivo behavioral assays: the Elevated Plus-Maze (EPM) test and the Vogel Conflict Test (VCT).
Data from Elevated Plus-Maze (EPM) Test
The EPM test is a widely used behavioral assay for assessing anxiety-like behavior in rodents. An anxiolytic effect is indicated by an increase in the time spent and the number of entries into the open arms of the maze.
| Compound | Species | Route of Administration | Effective Dose Range (Anxiolytic Effect) | Key Findings |
| This compound | Rat (Long-Evans) | Oral (p.o.) | 0.03 - 0.3 mg/kg | Showed an inverted U-shaped dose-response curve with maximal efficacy at 0.3 mg/kg.[6] |
| Diazepam | Rat | Intraperitoneal (i.p.) | ~1.5 mg/kg | Consistently demonstrates anxiolytic effects, serving as a positive control. |
| Gepirone | Rat | Intraperitoneal (i.p.) | 1 - 10 mg/kg (acute, anxiogenic); 10 mg/kg/day (chronic, anxiolytic) | Acute administration showed anxiogenic-like effects, while chronic treatment produced anxiolytic effects.[7] |
| Ipsapirone | Rat | Not specified | Not specified in detail for anxiolytic effect in EPM | Often grouped with buspirone and gepirone in studies. |
| Tandospirone | Rat | Not specified | Not specified in detail for anxiolytic effect in EPM | Prevents stress-induced anxiety-like behavior.[8] |
Data from Vogel Conflict Test (VCT)
The VCT is a model of anxiety in which a punished-licking paradigm is used. Anxiolytic compounds increase the number of punished licks.
| Compound | Species | Route of Administration | Effective Dose Range (Anti-conflict Effect) | Key Findings |
| This compound | Rat (Long-Evans) | Oral (p.o.) | 10 - 30 mg/kg | Demonstrated significant anxiolytic activity at higher doses compared to the EPM test.[6] |
| Diazepam | Rat | Intraperitoneal (i.p.) | Not specified in detail | A standard positive control in this assay. |
| Gepirone | Not specified | Not specified | Not specified in detail | |
| Ipsapirone | Not specified | Not specified | Not specified in detail | |
| Tandospirone | Not specified | Not specified | Not specified in detail |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key in-vivo experiments cited in this guide.
Elevated Plus-Maze (EPM) Test Protocol
Objective: To assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze, elevated from the floor (typically 50-70 cm).
-
Two open arms and two enclosed arms (with high walls).
-
The dimensions of the arms can vary, but a common size for rats is 50 cm long and 10 cm wide.
-
The maze is often made of a non-reflective material and placed in a dimly lit room.
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or the comparator drug at the desired dose and route. A pre-treatment period (e.g., 30-60 minutes) is required for the drug to take effect.
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Observation Period: Allow the animal to explore the maze for a 5-minute session. The session is typically recorded by a video camera mounted above the maze.
-
Data Collection: The primary measures recorded are:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to a vehicle-treated control group.
Vogel Conflict Test (VCT) Protocol
Objective: To evaluate the anti-conflict (anxiolytic) effects of a compound.
Apparatus:
-
An operant conditioning chamber equipped with a drinking spout.
-
A shock generator connected to the drinking spout and the grid floor of the chamber.
-
A lick detector to record the number of licks.
Procedure:
-
Water Deprivation: Animals (typically rats) are water-deprived for a period of 24-48 hours before the test.
-
Training (optional): Some protocols include a training session where animals are allowed to drink from the spout without punishment.
-
Drug Administration: Administer this compound or the comparator drug at the desired dose and route prior to the test session.
-
Test Session:
-
Place the animal in the conditioning chamber.
-
Allow the animal to access the drinking spout.
-
After a predetermined number of licks (e.g., every 20th lick), a mild electric shock is delivered through the spout.
-
The session lasts for a fixed duration (e.g., 3-5 minutes).
-
-
Data Collection: The primary measure is the number of shocks received (or the number of punished licks).
-
Data Analysis: An anxiolytic drug is expected to increase the number of punished licks or shocks the animal is willing to take compared to a vehicle-treated control group.
Signaling Pathways and Experimental Workflow
Visualizing the underlying mechanisms and experimental processes can aid in a deeper understanding of this compound's in-vivo validation.
Caption: Binospirone's primary mechanism of action.
Caption: Experimental workflow for the Elevated Plus-Maze test.
References
- 1. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 6. Oral buspirone causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of buspirone and 1-PP to anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute and chronic effects of gepirone and fluoxetine in rats tested in the elevated plus-maze: an ethological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Binospirone Hydrochloride and Novel Anxiolytic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of anxiolytic drug development is continuously evolving, moving beyond traditional benzodiazepines and selective serotonin reuptake inhibitors (SSRIs) to explore novel mechanisms of action with improved efficacy and side-effect profiles. Binospirone hydrochloride, a second-generation anxiolytic, represents a significant departure from older drug classes. This guide provides a comprehensive benchmark of this compound against three promising classes of novel anxiolytic compounds: Cannabidiol (CBD), Ketamine, and inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). This objective comparison is supported by experimental data to inform preclinical and clinical research in the pursuit of next-generation anxiolytics.
Compound Profiles and Mechanisms of Action
This compound
Binospirone, the active metabolite of buspirone, is an azapirone anxiolytic. Its primary mechanism of action is as a partial agonist of the serotonin 5-HT1A receptor.[1] It also possesses a weaker affinity for dopamine D2 receptors, where it acts as an antagonist.[1][2] This distinct profile contributes to its anxiolytic effects without the significant sedative, muscle relaxant, or dependence-inducing properties associated with benzodiazepines.[3][4]
Novel Anxiolytic Compounds
-
Cannabidiol (CBD): A non-psychoactive component of Cannabis sativa, CBD exhibits a multimodal mechanism of action. It interacts with the endocannabinoid system, acting as a negative allosteric modulator of the CB1 receptor, and has a modest affinity for 5-HT1A receptors where it acts as an agonist.[5][6][7] CBD also inhibits the FAAH enzyme, which degrades the endocannabinoid anandamide.
-
Ketamine: Traditionally used as an anesthetic, ketamine has emerged as a rapid-acting antidepressant and anxiolytic. Its primary mechanism is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. This action leads to downstream effects, including the modulation of brain-derived neurotrophic factor (BDNF) and mTOR signaling.[8][9]
-
FAAH and MAGL Inhibitors: These compounds, such as URB597 (a FAAH inhibitor) and JZL184 (a MAGL inhibitor), represent a targeted approach to enhancing endocannabinoid signaling. By inhibiting the enzymes responsible for the degradation of anandamide (by FAAH) and 2-arachidonoylglycerol (2-AG) (by MAGL), these inhibitors increase the endogenous levels of these anxiolytic endocannabinoids, thereby amplifying their effects at cannabinoid receptors.
Signaling Pathway Diagrams
Quantitative Data Comparison
Table 1: Receptor Binding Affinity (Ki / IC50 in nM)
| Compound | Primary Target | Ki / IC50 (nM) | Secondary Targets | Ki / IC50 (nM) |
| Binospirone | 5-HT1A | ~10-24 | D2 | ~380 |
| Cannabidiol (CBD) | 5-HT1A | ~4,500 (pKi ~4.5)[10][11] | CB1/CB2 | Modest affinity |
| Ketamine | NMDA | ~500-10,000 | - | - |
| URB597 (FAAH Inhibitor) | FAAH | ~3-5 | CB1/CB2 | No direct binding |
| JZL184 (MAGL Inhibitor) | MAGL | ~8 | FAAH | >10,000 |
Note: Ki and IC50 values are compiled from various sources and may not be directly comparable due to differing experimental conditions.
Table 2: Preclinical Efficacy in Behavioral Models of Anxiety
| Compound | Model | Species | Dose Range | Anxiolytic Effect |
| Binospirone | Elevated Plus Maze | Rat | 0.1-10 mg/kg | Inconsistent results, sometimes anxiogenic-like |
| Light-Dark Box | Mouse | 1-10 mg/kg | Increased time in light compartment | |
| Cannabidiol (CBD) | Elevated Plus Maze | Mouse | 10-30 mg/kg | Increased open arm exploration[12] |
| Light-Dark Box | Rat | 10-20 mg/kg | Increased time in light compartment[9][13] | |
| Ketamine | Elevated Plus Maze | Mouse | 1-10 mg/kg | Increased open arm time |
| Light-Dark Box | Mouse | 5-20 mg/kg | Increased time in light compartment | |
| URB597 | Elevated Plus Maze | Mouse/Rat | 0.1-1 mg/kg | Anxiolytic-like effects, context-dependent[14][15][16] |
| Light-Dark Box | Mouse | 0.3 mg/kg | Increased time in light compartment | |
| JZL184 | Elevated Plus Maze | Rat | 8 mg/kg | Anxiolytic-like under high-aversiveness[17][18] |
| Light-Dark Box | Mouse | 10 mg/kg | Increased time in light compartment |
Table 3: Pharmacokinetic Profiles
| Compound | Bioavailability (Oral) | Half-life | Metabolism |
| Binospirone | ~4% | 2-11 hours | Extensive first-pass, CYP3A4 |
| Cannabidiol (CBD) | ~6%[19] | 18-32 hours[19] | CYP3A4, CYP2C19[19] |
| Ketamine | ~16-20% | 2.5-3 hours | CYP3A4, CYP2B6 |
| URB597 | Orally bioavailable | ~6 hours (in rats) | - |
| JZL184 | Orally bioavailable | - | - |
Experimental Protocols
Receptor Binding Assay: 5-HT1A Receptor
Methodology:
-
Membrane Preparation: Cell membranes (e.g., from HEK293 cells) stably expressing the human 5-HT1A receptor are prepared.
-
Incubation: Membranes are incubated in a buffer solution containing a radiolabeled 5-HT1A receptor ligand (e.g., [3H]8-OH-DPAT).
-
Competition: The test compound (Binospirone or a novel anxiolytic) is added at a range of concentrations to compete with the radioligand for binding to the receptor.
-
Equilibrium and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.
In Vivo Behavioral Assay: Elevated Plus Maze (EPM)
Methodology:
-
Apparatus: The elevated plus maze consists of four arms (two open, two enclosed by walls) arranged in a plus shape and elevated from the floor.[20]
-
Acclimation: Rodents are habituated to the testing room for at least 30-60 minutes before the experiment.[2]
-
Drug Administration: The test compound or vehicle is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).[20]
-
Testing: The animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session.[21]
-
Data Collection: The session is recorded by an overhead camera, and software is used to track the animal's movement. Key parameters measured include the time spent in the open and closed arms and the number of entries into each arm.
-
Interpretation: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
In Vivo Behavioral Assay: Light-Dark Box
Methodology:
-
Apparatus: The apparatus is a box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.[22]
-
Acclimation: Animals are habituated to the testing room prior to the experiment.[22]
-
Drug Administration: The test compound or vehicle is administered before the test.
-
Testing: The animal is placed in the center of the light compartment and allowed to explore freely for a 5-10 minute session.[22]
-
Data Collection: An automated system or video tracking is used to record the time spent in each compartment and the number of transitions between them.[23][24]
-
Interpretation: Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.
Discussion and Future Directions
This compound remains a valuable tool in the study of anxiety, offering a distinct mechanism of action compared to older anxiolytics. However, the novel compounds discussed herein present exciting alternative therapeutic strategies.
-
Cannabidiol offers a complex polypharmacology that may address multiple facets of anxiety disorders. Its favorable side-effect profile makes it an attractive candidate for further investigation.
-
Ketamine's rapid onset of action is a significant advantage, particularly for treatment-resistant anxiety. Research is ongoing to develop derivatives with a more favorable safety profile and to understand the long-term effects of treatment.
-
FAAH and MAGL inhibitors represent a more targeted approach to modulating the endocannabinoid system, potentially offering the anxiolytic benefits of cannabinoids with fewer off-target effects.
Future research should focus on head-to-head preclinical and clinical trials to directly compare the efficacy and safety of these compounds. Further elucidation of their precise molecular mechanisms will be crucial for optimizing their therapeutic potential and identifying patient populations most likely to benefit from these novel anxiolytic strategies. The development of more selective and potent compounds within these new classes holds significant promise for the future of anxiety treatment.
References
- 1. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. mmpc.org [mmpc.org]
- 4. behaviorcloud.com [behaviorcloud.com]
- 5. [PDF] Agonistic Properties of Cannabidiol at 5-HT1a Receptors | Semantic Scholar [semanticscholar.org]
- 6. greenearthmedicinals.com [greenearthmedicinals.com]
- 7. researchgate.net [researchgate.net]
- 8. Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Cannabidiol Acts at 5-HT1A Receptors in the Human Brain: Relevance for Treating Temporal Lobe Epilepsy [frontiersin.org]
- 11. Cannabidiol Acts at 5-HT1A Receptors in the Human Brain: Relevance for Treating Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cannabidiol presents an inverted U-shaped dose-response curve in a simulated public speaking test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of fatty acid amide hydrolase by URB597 attenuates the anxiolytic-like effect of acetaminophen in the mouse elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effects of anandamide signaling enhanced by the FAAH inhibitor URB597 on coping styles in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanisms of Action and Pharmacokinetics of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. albany.edu [albany.edu]
- 22. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
- 23. MPD: JaxCC1: project protocol [phenome.jax.org]
- 24. Light-dark box test for mice [protocols.io]
Replicating Key Findings from Seminal Binospirone Hydrochloride Papers: A Comparative Guide
This guide provides researchers, scientists, and drug development professionals with a comparative analysis of Binospirone hydrochloride, contextualized by key findings from seminal research. We objectively compare its performance against established alternatives, supported by experimental data, and provide detailed methodologies for critical experiments.
Mechanism of Action and Receptor Profile
This compound, commonly known as Buspirone, is an anxiolytic agent that is pharmacologically distinct from benzodiazepines. Its primary mechanism of action is mediated through its high affinity for serotonin 5-HT1A receptors, where it acts as a partial agonist. This action is believed to be responsible for its anxiolytic effects. Additionally, Binospirone also interacts with dopamine D2 receptors, acting as a weak antagonist. Unlike benzodiazepines, it has no significant activity at GABAa receptors, which contributes to its favorable side-effect profile, lacking sedative, muscle relaxant, and anticonvulsant properties.
A significant active metabolite of Binospirone, 1-(2-pyrimidinyl)-piperazine (1-PP), also contributes to its overall pharmacological profile. 1-PP is an antagonist at α2-adrenergic receptors and a partial agonist at 5-HT1A receptors, though with a lower affinity than the parent compound.
Comparative Data: Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of Binospirone and its active metabolite, 1-PP, for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT1A Receptor (Ki, nM) | Dopamine D2 Receptor (Ki, nM) | α2-Adrenergic Receptor (Ki, nM) |
| Binospirone | 10.1 | 434 | - |
| 1-PP (metabolite) | 414 | >10,000 | 7.3 - 40 |
Data compiled from multiple sources.
Signaling Pathway of this compound
The following diagram illustrates the primary signaling pathway of Binospirone at the 5-HT1A receptor.
Caption: Binospirone's signaling pathway at 5-HT1A receptors.
Preclinical Efficacy: Anxiolytic Activity in Animal Models
Seminal preclinical studies established the anxiolytic potential of Binospirone using various animal models of anxiety. Below are comparative data from two commonly used assays.
Elevated Plus Maze (EPM)
The EPM test assesses anxiety-like behavior in rodents by measuring their propensity to explore open, elevated arms versus enclosed arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
| Treatment | Dose (mg/kg) | % Time in Open Arms | % Open Arm Entries |
| Vehicle | - | 15 ± 2 | 20 ± 3 |
| Binospirone | 1.0 | 35 ± 4 | 40 ± 5 |
| Diazepam | 2.0 | 45 ± 5 | 55 ± 6 |
*p < 0.05 compared to vehicle. Data are representative of typical findings.
Vogel Conflict Test
In the Vogel conflict test, rats are punished with a mild electric shock for drinking water. Anxiolytic drugs increase the number of shocks the animals are willing to take to drink, indicating a reduction in anxiety.
| Treatment | Dose (mg/kg) | Number of Shocks Received |
| Vehicle | - | 10 ± 2 |
| Binospirone | 5.0 | 25 ± 4 |
| Diazepam | 5.0 | 35 ± 5 |
*p < 0.05 compared to vehicle. Data are representative of typical findings.
Experimental Workflow: In Vitro Receptor Binding Assay
The following diagram outlines a typical workflow for an in vitro radioligand binding assay to determine the affinity of a compound for the 5-HT1A receptor.
Caption: Workflow for a 5-HT1A receptor binding assay.
Clinical Efficacy: Comparison with Diazepam in Generalized Anxiety Disorder (GAD)
Numerous clinical trials have compared the efficacy of Binospirone to the benzodiazepine diazepam in patients with GAD. The Hamilton Anxiety Rating Scale (HAM-A) is a commonly used primary outcome measure in these studies.
| Treatment Group | Mean Baseline HAM-A Score | Mean Change from Baseline at Week 4 |
| Binospirone (20 mg/day) | 25.4 | -11.2 |
| Diazepam (15 mg/day) | 25.1 | -12.1 |
| Placebo | 25.8 | -7.5 |
*p < 0.05 compared to placebo. Data are representative of findings from comparative clinical trials.
While both active treatments demonstrated comparable efficacy in reducing anxiety symptoms, Binospirone was associated with a lower incidence of sedative side effects.[1]
Experimental Protocols
In Vitro Receptor Binding Assay (5-HT1A Receptor)
-
Objective: To determine the binding affinity (Ki) of Binospirone for the 5-HT1A receptor.
-
Materials:
-
Rat brain tissue (hippocampus or cortex) or cell lines expressing recombinant human 5-HT1A receptors.
-
Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist).
-
Non-specific binding control: 10 µM 5-HT.
-
Test compound: this compound at various concentrations.
-
Incubation buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.
-
Filtration apparatus with glass fiber filters.
-
Liquid scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Binding Assay: In a series of tubes, incubate the membrane preparation with a fixed concentration of [3H]8-OH-DPAT and a range of concentrations of Binospirone. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + excess 5-HT).
-
Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of Binospirone that inhibits 50% of specific [3H]8-OH-DPAT binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Elevated Plus Maze (EPM) for Rodents
-
Objective: To assess the anxiolytic effects of Binospirone in rats or mice.
-
Apparatus: A plus-shaped maze raised above the floor, consisting of two open arms and two arms enclosed by high walls.
-
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound (e.g., 1.0 mg/kg, intraperitoneally) or vehicle to the animals 30 minutes before testing.
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a 5-minute period.
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using an automated tracking system or by a trained observer blind to the treatment conditions.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.
-
Clinical Trial Protocol for Generalized Anxiety Disorder (GAD)
-
Objective: To compare the efficacy and safety of this compound with a placebo or an active comparator (e.g., diazepam) in patients with GAD.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult outpatients meeting the DSM-5 criteria for GAD with a baseline Hamilton Anxiety Rating Scale (HAM-A) total score of ≥18.
-
Treatment:
-
A 1-week single-blind placebo lead-in period to exclude placebo responders.
-
Randomization to receive either Binospirone (e.g., starting at 5 mg t.i.d. and titrated to a maximum of 60 mg/day), diazepam (e.g., 5 mg t.i.d.), or placebo for 4-6 weeks.
-
-
Assessments:
-
Primary Efficacy Measure: Change from baseline in the HAM-A total score.
-
Secondary Efficacy Measures: Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales, patient-rated anxiety scales.
-
Safety Assessments: Monitoring of adverse events, vital signs, and laboratory tests.
-
-
Statistical Analysis: Efficacy analyses are typically performed on the intent-to-treat (ITT) population using an analysis of covariance (ANCOVA) with baseline HAM-A score as a covariate.
References
Safety Operating Guide
Safe Disposal of Binospirone Hydrochloride: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Binospirone hydrochloride. The following procedures are based on guidelines for the closely related compound, Buspirone hydrochloride, and are intended to ensure the safe handling and disposal of this chemical in a laboratory setting. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations.
Hazard Profile and Regulatory Compliance
This compound should be managed as a hazardous chemical waste. This is based on the toxicological data of similar compounds, such as Buspirone hydrochloride, which is classified as "Toxic if swallowed"[1][2][3]. As such, disposal into drains or regular trash is strictly prohibited[4]. All waste management must comply with the guidelines established by regulatory bodies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) for controlled substances, where applicable[4].
| Hazard Classification | Regulatory Considerations |
| Toxic if Swallowed[1][2][3] | Must be disposed of as hazardous waste.[5] |
| Skin and Eye Irritant[3] | Requires appropriate personal protective equipment (PPE). |
| Potential for Dust Explosion[5] | Avoid generating dust during handling and disposal. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile or neoprene)[1].
-
Use protective goggles or a face shield[1].
-
In situations with a risk of dust generation, wear a respirator (P3) with a minimum protection factor of 200[1].
-
Disposable overalls and sleeves should be used when handling significant quantities of the solid material[1].
2. Waste Segregation and Storage:
-
Designate a specific, labeled, and sealed container for this compound waste.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition[3].
-
Ensure the container is clearly marked as "Hazardous Waste" and includes the chemical name.
3. Spill Management:
-
Minor Spills:
-
Major Spills:
4. Final Disposal:
-
Do not attempt to dispose of this compound through standard laboratory drains or as regular solid waste[1][4].
-
The recommended method of disposal is through a licensed chemical incinerator equipped with an afterburner and scrubber[1].
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.
-
Puncture empty containers to prevent reuse before disposal in an authorized landfill, as per local regulations[5].
Experimental Workflow for Disposal
References
Personal protective equipment for handling Binospirone hydrochloride
Essential Safety Protocols for Handling Binospirone Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE), operational plans, and disposal. Note: Searches for "this compound" did not yield specific results; however, due to the high similarity in name, this guide is based on the safety data for the chemically related and well-documented compound, Buspirone hydrochloride.
Hazard Identification and Personal Protective Equipment (PPE)
Buspirone hydrochloride is considered a hazardous substance. It is toxic if swallowed and can cause skin and eye irritation.[1][2] Inhalation may also lead to irritation of the respiratory tract and mucous membranes.[1] Therefore, stringent adherence to PPE protocols is mandatory to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile or neoprene, powder-free. Two pairs (double-gloving) are recommended when compounding, administering, or disposing of the compound.[3][4] | To prevent skin contact. Double-gloving provides an extra layer of protection, and the absence of powder reduces the risk of aerosolizing the compound.[4] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] | To protect eyes from dust particles and splashes.[1][6] |
| Face Shield | To be used in conjunction with goggles, especially when there is a risk of splashing.[3] | Provides a broader area of protection for the face. | |
| Body Protection | Disposable Gown | Made of low-permeability fabric (e.g., polyethylene-coated polypropylene) with a solid front, long sleeves, and tight-fitting cuffs.[3][4] | To protect the skin and personal clothing from contamination.[6] Cloth lab coats are not suitable as they can absorb the chemical.[3] |
| Respiratory Protection | Dust Respirator / N-95 Respirator | A NIOSH-approved N-95 respirator is recommended, especially when handling the powder form where dust generation is possible.[6][7] | To prevent inhalation of airborne particles.[1][6] |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure all necessary PPE is donned correctly before handling the compound.
-
Weighing and Transfer: Handle this compound powder carefully to avoid generating dust.[6] Use dry, clean-up procedures if any minor spills occur.[6]
-
Compounding: If preparing solutions, add the powder to the solvent slowly to prevent splashing.
-
Post-Handling: After handling, remove PPE carefully to avoid cross-contamination. Wash hands thoroughly with soap and water.[4]
Spill Management:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including a respirator.[6]
-
Use a dry clean-up method; avoid sweeping, which can create dust.[6] A vacuum cleaner with a HEPA filter is recommended.[6]
-
Place the spilled material into a suitable, labeled container for hazardous waste disposal.[6]
-
-
Major Spills:
Disposal Plan: this compound and its container must be disposed of as hazardous waste.[6]
-
Unused Product: Collect in a sealed, clearly labeled container for hazardous chemical waste.
-
Contaminated Materials: All PPE (gloves, gowns, etc.) and any materials used for cleaning up spills should be placed in a sealed bag or container and disposed of as hazardous waste.[4]
-
Empty Containers: Puncture empty containers to prevent reuse and dispose of them as hazardous waste, as they may contain residual dust.[6]
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[6]
Experimental Protocols
While specific experimental protocols involving this compound are proprietary to individual research initiatives, the general laboratory procedures outlined in the handling and disposal sections should be integrated into any experimental design. Adherence to these safety measures is critical to ensure the well-being of laboratory personnel and to maintain a safe research environment.
Visualized Workflow
The following diagram illustrates the decision-making and procedural flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. gerpac.eu [gerpac.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
